4-Ethoxy-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 611545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-3-4-8-5-6(7)9(10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSMHRLVUWEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326725 | |
| Record name | 4-Ethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-84-5 | |
| Record name | 4-Ethoxy-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1796-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-Ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique arrangement of an ethoxy group and a nitro group on the pyridine ring makes it a versatile intermediate for the development of various biologically active molecules and specialty chemicals.[1] This document provides a detailed overview of the known physical and chemical properties of this compound (CAS No: 1796-84-5), outlines a general experimental protocol for property determination, and illustrates its utility in synthetic chemistry.
Core Physical and Chemical Properties
The fundamental properties of this compound have been characterized and are summarized below. These values are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1796-84-5 | [2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [2][3][4] |
| Molecular Weight | 168.15 g/mol | [2][3][4] |
| Appearance | Light orange to yellow to green, powder to crystal | [5] |
| Melting Point | 47.0 to 51.0 °C | [5] |
| Boiling Point | 287.5 ± 20.0 °C (Predicted) | [5] |
| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| pKa | 2.50 ± 0.18 (Predicted) | [5] |
| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Nitrogen) | [3][5] |
Experimental Protocols: Property Determination
Detailed experimental procedures for the characterization of this compound are not extensively published. However, standard methodologies are employed to determine key physical properties such as the melting point.
General Protocol for Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like this compound is a critical indicator of its purity and is typically determined using a melting point apparatus.
-
Sample Preparation: A small, dry sample of this compound powder is finely crushed. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point of 47-51 °C.[5]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
-
Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a high-purity substance.
Application in Synthesis: A Workflow Example
This compound is a valuable intermediate in synthetic organic chemistry. One notable application is its use in the synthesis of 4-amino-3-nitropyridine, a compound that can be further elaborated into more complex molecules.[6] The workflow for this conversion is depicted below.
Caption: Synthetic route from this compound to 3-Nitro-4-aminopyridine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxy-3-nitro-pyridine | 1796-84-5 | FE37944 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 1796-84-5 [chemicalbook.com]
- 6. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
4-Ethoxy-3-nitropyridine: A Comprehensive Technical Guide
CAS Number: 1796-84-5 Molecular Formula: C₇H₈N₂O₃ Synonyms: 3-Nitro-4-ethoxypyridine
This technical guide provides an in-depth overview of 4-Ethoxy-3-nitropyridine, a key heterocyclic intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, reactivity, and applications.
Physicochemical Properties
This compound is a white to light orange crystalline solid.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Source |
| Molecular Weight | 168.15 g/mol | [3][4] |
| Melting Point | 95-97 °C | [1] |
| Boiling Point | 310 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
| pKa | 2.50 ± 0.18 (Predicted) | [2] |
| Solubility | Slightly soluble in water; Soluble in methanol and dichloromethane. | [1][2] |
| Appearance | White to light orange crystalline solid/powder. | [1][2] |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen). | [2][4] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through two main routes: the nitration of an ethoxypyridine precursor or the ethoxylation of a nitropyridine derivative. These methods leverage the electronic properties of the pyridine ring, which is activated towards certain substitutions.
Synthetic Pathways
The preparation of this compound can be approached from different starting materials. One common method involves the etherification of a corresponding hydroxypyridine followed by nitration.[1] Another approach is the nucleophilic substitution of a suitable leaving group on the pyridine ring with ethoxide. The general synthetic logic is outlined in the diagram below.
Caption: General synthetic routes to this compound.
Experimental Protocol: Nitration of 4-Ethoxypyridine
This protocol is a representative procedure for the synthesis of this compound based on established methods for nitrating pyridine derivatives.[5]
Materials:
-
4-Ethoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Ammonium Hydroxide solution or Sodium Hydroxide solution (for neutralization)
-
Distilled Water
-
Three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly add 4-Ethoxypyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.
-
Nitration: Once the substrate is fully dissolved and the solution is cooled, add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 0-10°C.[6]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0-10°C for several hours. The reaction may then be allowed to warm to room temperature and stirred overnight to ensure completion.[6]
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide) until the pH is approximately 7.[6] Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove residual acids and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen. This makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.
The nitro group itself can be a target for reduction or displacement. For instance, the nitro group in 4-nitropyridine-N-oxide, a related compound, is readily replaced by various nucleophiles.[7][8] This suggests that the ethoxy group at position 4 further activates the 3-nitro group for displacement or transformation. A key reaction is the conversion to 4-amino-3-nitropyridine, which serves as a precursor for other functionalized pyridines.[6]
Caption: Key reactivity pathways for this compound.
Applications in Research and Development
This compound is a valuable building block in several scientific and industrial fields due to its versatile chemical handles.[1][9] Its primary role is as a synthetic intermediate.
Key Application Areas:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[9] The nitropyridine scaffold is a "privileged structural motif" in drug design, and derivatives have shown potential as anticancer, antiviral, and anti-neurodegenerative agents.[10] For example, it is a precursor for compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective Met kinase inhibitor that has entered clinical trials.[11]
-
Agrochemicals: The compound is used in the development of novel pesticides and crop protection agents.[9]
-
Materials Science: It is incorporated into the formulation of specialized polymers and coatings to enhance durability and environmental resistance.[9]
-
Dye Synthesis: It is an intermediate in the production of various dyes.[1]
Caption: Application areas of this compound.
Experimental Protocol: Synthesis of 3-Nitro-4-aminopyridine
This protocol details a reaction where this compound is a starting material, demonstrating its utility as a synthetic intermediate.[6]
Materials:
-
This compound (1.0 g, 5.95 mmol)
-
Ammonium acetate (5.0 g, 65 mmol)
-
Round bottom flask, reflux condenser, magnetic stirrer, oil bath
-
Water
-
Phosphorus pentoxide (for drying)
Procedure:
-
Reaction Setup: Charge a 25 ml round bottom flask with this compound and ammonium acetate.
-
Heating: Heat the reaction mixture in an oil bath to 120°C. The mixture should become a homogeneous liquid.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 10:1 ethyl acetate:triethylamine solvent system.
-
Workup: After approximately 2.5 hours, cool the reaction mixture and pour it into water.
-
Isolation: Collect the yellow precipitate by filtration, wash it with water, and dry it in a vacuum oven at 60°C over phosphorus pentoxide. This yields 3-nitro-4-aminopyridine.[6]
Safety and Handling
This compound is an organic compound that requires careful handling.[1]
-
Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3]
-
Precautions: Avoid direct contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[1] Operations should be conducted in a well-ventilated area or fume hood to avoid inhaling powder or vapor.[1]
-
Storage: Keep the container sealed and store away from fire and oxidants.[1]
This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment before use. Always consult the relevant Safety Data Sheet (SDS).
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 1796-84-5 [m.chemicalbook.com]
- 3. This compound | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-3-nitro-pyridine | 1796-84-5 | FE37944 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and weight of 4-Ethoxy-3-nitropyridine.
For researchers, scientists, and professionals in drug development, 4-Ethoxy-3-nitropyridine is a key chemical intermediate with significant applications in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a versatile building block in synthetic chemistry.
Core Molecular and Physical Properties
This compound is a substituted pyridine derivative. The presence of both an ethoxy and a nitro group on the pyridine ring imparts specific reactivity, making it a valuable precursor in multi-step syntheses.[1] Its hydrochloride salt is also commercially available and exhibits different physical properties, such as a significantly higher melting point.
Quantitative Data Summary
The key quantitative data for this compound and its hydrochloride salt are summarized in the tables below for ease of comparison.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol [2] |
| CAS Number | 1796-84-5[2] |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 47.0 to 51.0 °C |
| Boiling Point (Predicted) | 287.5 ± 20.0 °C |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ |
| Solubility | Soluble in Methanol |
Table 2: Properties of this compound hydrochloride
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃·HCl |
| Molecular Weight | 204.61 g/mol |
| CAS Number | 94602-04-7 |
| Appearance | White crystalline powder |
| Melting Point | 268-273 °C |
| Storage Conditions | 0-8 °C |
Molecular Structure
The structure of this compound, characterized by a pyridine ring substituted at the 4-position with an ethoxy group and at the 3-position with a nitro group, is crucial for its chemical reactivity.
Synthetic Pathways and Experimental Protocols
This compound is primarily used as an intermediate in organic synthesis. While specific protocols for its direct synthesis are not widely published in peer-reviewed journals, a general and plausible method involves the nucleophilic substitution of a suitable 4-halopyridine precursor.
Experimental Protocol: Synthesis of 4-Alkoxypyridines
A general procedure for the synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride can be adapted for the preparation of this compound, assuming the availability of 4-chloro-3-nitropyridine hydrochloride.
Materials:
-
4-chloro-3-nitropyridine hydrochloride
-
Ethanol
-
Sodium hydroxide (finely divided)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A round-bottom flask is flushed with an inert gas (e.g., argon).
-
Finely divided sodium hydroxide and ethanol are added to the flask, followed by reagent-grade DMSO.
-
The mixture is heated with stirring (e.g., to 80°C) under the inert atmosphere.
-
4-chloro-3-nitropyridine hydrochloride is added to the reaction mixture.
-
The reaction is stirred and heated, and its progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and water is added.
-
The aqueous mixture is extracted with an organic solvent mixture, such as ethyl acetate/hexane.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or distillation.
Role in Drug Development
While direct biological activity of this compound is not extensively documented, its significance lies in its utility as a precursor for pharmacologically active compounds. It is a valuable building block in pharmaceutical and agrochemical research.[1]
Precursor to c-Met Kinase Inhibitors
One of the notable applications of pyridine derivatives is in the development of kinase inhibitors for cancer therapy. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various human cancers. The HGF/c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Small molecules that inhibit c-Met kinase activity are therefore of significant interest in oncology drug development. Substituted pyridines are a common scaffold in the design of such inhibitors.[3]
The above diagram illustrates a simplified representation of the c-Met signaling pathway. This compound serves as a key starting material for the synthesis of complex molecules designed to inhibit the c-Met receptor, thereby blocking downstream signaling that leads to cell proliferation and survival.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials, and under an inert atmosphere is recommended for long-term storage.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Ethoxy-3-nitropyridine in methanol and other organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on reported qualitative solubility and provides comprehensive experimental protocols for researchers to determine precise solubility values in their laboratories.
Introduction to this compound
This compound is a pyridine derivative with the chemical formula C₇H₈N₂O₃.[1][2][3] It is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[4] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.
Solubility Data
Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative solubility information has been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [5] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified.
The hydrochloride salt, this compound hydrochloride, is noted for its compatibility with various solvents, suggesting that the polarity of the solvent system plays a significant role in its solubility profile.[4]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on established methods for solubility determination of organic compounds.[6][7][8][9][10]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the solute and the volume of the solvent used.
-
-
Instrumental Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
- 1. This compound | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethoxy-3-nitro-pyridine | 1796-84-5 | FE37944 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 1796-84-5 [chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. www1.udel.edu [www1.udel.edu]
The Crucial Role of Nitropyridines: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Nitropyridines, pyridine rings substituted with one or more nitro groups, represent a cornerstone in modern organic and medicinal chemistry. Their unique electronic properties, stemming from the strongly electron-withdrawing nature of the nitro group, render them highly versatile precursors for a vast array of functionalized heterocyclic systems. This technical guide provides an in-depth review of the synthesis and diverse applications of nitropyridines, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in their scientific endeavors.
Introduction to Nitropyridines
The pyridine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a nitro group onto this scaffold dramatically alters its reactivity, facilitating nucleophilic substitution reactions and serving as a synthetic handle for the introduction of other functional groups, most notably amines.[1] Consequently, nitropyridines are indispensable intermediates in the synthesis of bioactive molecules with applications ranging from anticancer and antimicrobial agents to herbicides and materials science.[1][3][4]
Synthesis of Nitropyridines: A Summary of Key Methodologies
The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5] However, several effective methods have been developed to overcome this hurdle.
Direct Nitration of Pyridines
Direct nitration of pyridine is often inefficient, resulting in low yields due to the formation of the strongly deactivated pyridinium cation in acidic media.[5] Nevertheless, specific reagents and conditions have been developed to achieve this transformation.
-
Nitric Acid in Trifluoroacetic Anhydride: This method provides a general route to 3-nitropyridines with yields ranging from 10-83%.[6][7]
-
Dinitrogen Pentoxide (N₂O₅): Reaction of pyridines with N₂O₅ in an organic solvent followed by treatment with SO₂/HSO₃⁻ in water can produce 3-nitropyridines in good yields.[2][8]
-
Nitric Acid and Oleum: For certain substrates, such as pyridine-2,6-diamines, using a mixture of nitric acid and fuming sulfuric acid (oleum) can significantly increase the yield of nitrated products to over 90%, compared to around 50% with conventional nitric/sulfuric acid mixtures.[9]
Synthesis via Pyridine N-Oxides
The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. This strategy is a cornerstone for the synthesis of 4-nitropyridine derivatives.
-
Nitration of Pyridine-N-oxide: Treatment of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid is a classic and effective method for producing 4-nitropyridine-N-oxide.[10]
Other Synthetic Routes
-
Ring Transformation Reactions: 1-Methyl-3,5-dinitro-2-pyridone can serve as a substrate for three-component ring transformations with a ketone and an ammonia source to produce nitropyridines that are otherwise difficult to synthesize.[11]
-
Oxidation of Aminopyridines: While direct nitration is common, the oxidation of aminopyridines can also yield nitropyridines, although this is less frequently employed.[2][12]
Quantitative Data on Nitropyridine Synthesis
The following table summarizes the yields for various nitropyridine synthesis methods described in the literature.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyridine | HNO₃, Trifluoroacetic Anhydride | 3-Nitropyridine | 10-83% | [6] |
| Pyridine | N₂O₅, then SO₂/HSO₃⁻ in water | 3-Nitropyridine | 77% | [2][8] |
| Pyridine-N-oxide | Fuming HNO₃, conc. H₂SO₄, 125-130 °C | 4-Nitropyridine-N-oxide | Not specified | [10] |
| 2-Amino-5-methylpyridine | 1. Oxidation 2. Nucleophilic substitution | Potent JAK2 inhibitors | Moderate | [3] |
| 2-Chloropyridines | 4-Hydroxyacetophenones, then further steps | Pyridyloxy-substituted acetophenone oxime ethers | Moderate | [1] |
| Pyridine-2,6-diamine | HNO₃, Oleum | Nitrated pyridine-2,6-diamines | >90% | [9] |
| 3-Fluoro-2-nitropyridine | Nitrogen heterocycles, K₂CO₃, MeCN, 50 °C | 3-Heterocyclyl-2-nitropyridines | 45-84% | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility in scientific research. The following sections provide step-by-step protocols for key synthetic transformations involving nitropyridines.
Protocol 1: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide[10]
-
Preparation of Nitrating Acid: Slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ in an Erlenmeyer flask with stirring and cooling in an ice bath. Bring the mixture to 20 °C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60 °C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will drop to approximately 40 °C.
-
Heating: Heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours. Ensure that the nitrous fumes generated are appropriately vented and neutralized in a NaOH solution.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice. Neutralize the mixture by slowly adding sodium carbonate until the pH is approximately 8.
-
Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The product can be recrystallized from acetone if necessary.
Protocol 2: General Nitration of Pyridines with Nitric Acid in Trifluoroacetic Anhydride[6]
-
Reaction Setup: Chill 10 mL (42 mmol) of trifluoroacetic anhydride in an ice bath.
-
Substrate Addition: Slowly add the substituted pyridine (17 mmol) to the chilled anhydride and stir for 2 hours under chilled conditions.
-
Nitrating Agent Addition: Add concentrated nitric acid (1.9 mL, 36 mmol) dropwise.
-
Reaction: Stir the solution for 9-10 hours.
-
Quenching: Slowly drip the reaction solution into a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 mL of water).
-
Neutralization and Extraction: Adjust the pH to 6-7 with concentrated NaOH under cooling. Extract the product with chloroform.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the residue as needed.
Protocol 3: Reduction of 4-Nitropyridine-N-oxide to 4-Aminopyridine[14]
-
Reaction Setup: In a suitable reaction vessel, combine 4-nitropyridine-N-oxide with iron powder.
-
Acid Addition: Add aqueous mineral acid (e.g., hydrochloric acid or 25-30% sulfuric acid). The use of sulfuric acid is reported to proceed slowly but gives a better yield of 4-aminopyridine.
-
Reaction: Stir the mixture. The reaction with hydrochloric acid yields 80-85% 4-aminopyridine along with by-products.
-
Neutralization: After the reduction is complete, neutralize the mixture with sodium carbonate.
-
Isolation Method A (Extraction): Filter the mixture and extract the filtrate with ethyl acetate. Evaporation of the solvent yields 4-aminopyridine (85-90% yield).
-
Isolation Method B (Concentration/Extraction): Concentrate the filtrate on a rotary evaporator, extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. Cooling yields the final product (85% yield).
Applications of Nitropyridines in Research and Development
Nitropyridines are not just synthetic intermediates; they and their derivatives exhibit a wide spectrum of biological activities. They are pivotal in the development of new therapeutic agents and agrochemicals.
Precursors to Bioactive Compounds
The most common application of nitropyridines is as precursors to aminopyridines via reduction of the nitro group.[3][14] Aminopyridines are key pharmacophores in a multitude of bioactive small molecules.[15][16]
-
Anticancer Agents: 2-Amino-5-nitropyridine has been used to synthesize nitropyridine-linked 4-arylidenethiazolidin-4-ones, which show high selectivity against cancer cell lines such as MCF-7 and HepG2.[1]
-
Enzyme Inhibitors: Derivatives of nitropyridines have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), an important target in cancer therapy.[3]
-
Antimicrobial Agents: Functionalized nitropyridines have demonstrated antibacterial activity against S. aureus and E. coli, and antiprotozoal effects.[3] Additionally, copper, zinc, and nickel complexes with nitropyridine-containing ligands have shown significant antimicrobial activity.[1]
-
Herbicides: Novel phenylaminoacetates and propionates containing a nitropyridine moiety exhibit high herbicidal activity on barnyard grass.[3] Pyridyloxy-substituted acetophenone oxime ethers derived from 2-chloronitropyridines are inhibitors of protoporphyrinogen oxidase, a key target for herbicides.[1]
-
Insecticides: Derivatives synthesized from 2-chloro-5-nitropyridine have shown promise as insecticides against various pests.[3]
Quantitative Data on the Applications of Nitropyridine Derivatives
The following table presents quantitative data on the biological activities of various compounds derived from nitropyridines.
| Compound/Derivative | Application/Activity | Quantitative Data | Reference |
| Arylidene derivative 35a (R = OMe) | Anticancer (MCF-7 cells) | IC₅₀ = 6.41 μM | [1] |
| Piperidine derivative 35d | Anticancer (HepG2 cells) | IC₅₀ = 7.63 μM | [1] |
| Sulfamides from 2-amino-3-methylpyridine | JAK2 Inhibition | IC₅₀ = 8.5–12.2 µM | [3] |
| Pyridyloxy-acetophenone oxime ethers | Herbicidal (Protoporphyrinogen oxidase inhibition) | IC₅₀ = 3.11–4.18 μM | [1][3] |
| Insecticide derivatives 45 and 46 | Insecticidal (M. separate, P. xylostella, etc.) | LD₅₀ = 4–12 mg/L | [3] |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Herbicidal (Barnyard grass) | IC₅₀ = 27.7 mg/L | [3] |
Visualizing Synthetic Pathways
Diagrams are essential for understanding complex synthetic routes and relationships. The following workflows are presented in the DOT language for use with Graphviz.
General Synthesis and Application Workflow
Caption: General workflow for the synthesis and derivatization of nitropyridines for various applications.
Synthesis of JAK2 Inhibitors
Caption: Synthetic pathway for potent JAK2 inhibitors starting from a nitropyridine intermediate.[3]
Synthesis of Herbicidal Oxime Ethers
Caption: Synthesis of pyridyloxy-substituted acetophenone oxime ethers with herbicidal activity.[1]
Conclusion
Nitropyridines are exceptionally valuable compounds in the landscape of chemical synthesis. Despite the inherent challenges in their preparation, robust methods exist for their efficient synthesis. Their true power lies in their role as versatile intermediates, enabling access to a wide range of biologically active molecules. The ability to readily convert the nitro group into an amino group, or to use it to activate the pyridine ring for nucleophilic substitution, provides a powerful platform for drug discovery and the development of new agrochemicals. The data and protocols presented in this guide aim to equip researchers with the knowledge needed to effectively utilize nitropyridines in their synthetic and medicinal chemistry programs.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chempanda.com [chempanda.com]
- 9. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
An In-Depth Technical Guide to the Safety, Handling, and Hazards of 4-Ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety, handling, and hazard information for 4-ethoxy-3-nitropyridine (CAS No: 1796-84-5). The information presented is intended to support safe laboratory practices and risk assessment in research and development settings.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |
| Appearance | Light orange to yellow to green powder or crystal | ChemicalBook |
| Melting Point | 47.0 to 51.0 °C | ChemicalBook |
| Boiling Point (Predicted) | 287.5 ± 20.0 °C | ChemicalBook |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Soluble in Methanol | ChemicalBook |
| pKa (Predicted) | 2.50 ± 0.18 | ChemicalBook |
Hazard Identification and Classification
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as an irritant.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation |
Source: --INVALID-LINK--
Primary Hazards:
-
Irritant: Causes skin and serious eye irritation[1].
Toxicological Data
General Toxicological Concerns for Nitropyridines:
-
Inhalation: May cause respiratory irritation.
-
Ingestion: Harmful if swallowed.
-
Dermal Contact: May be harmful in contact with skin.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep under an inert atmosphere (e.g., Nitrogen)[3].
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Reactivity and Incompatibility
Reactivity:
-
Stable under normal storage conditions.
Incompatible Materials:
-
Strong Oxidizing Agents: May react violently.
-
Strong Acids: May cause decomposition.
Hazardous Decomposition Products:
-
Thermal decomposition may produce toxic gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Experimental Protocols
Detailed experimental protocols for the synthesis or specific safety testing of this compound are not widely published. Researchers should adapt general procedures for similar compounds with appropriate safety precautions.
General Synthesis Approach (Illustrative Example): The synthesis of this compound may involve the reaction of a suitable pyridine precursor with an ethoxylating agent, followed by nitration, or vice versa. A potential route could be the etherification of 4-hydroxy-3-nitropyridine.
Disclaimer: This is a generalized example and not a validated protocol. Researchers must conduct a thorough literature search and risk assessment before attempting any synthesis.
Safety Considerations during Synthesis:
-
Nitration reactions are often highly exothermic and require careful temperature control.
-
The use of strong acids and oxidizing agents necessitates appropriate PPE and engineering controls.
-
Side reactions and the formation of unstable byproducts should be considered.
Spill, Leak, and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Avoid generating dust.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
-
Waste should be collected in a clearly labeled, sealed container.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment conducted by qualified professionals. Always consult the most up-to-date SDS for this compound before use.
References
Methodological & Application
Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-ethoxy-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This protocol outlines the reaction of 4-chloro-3-nitropyridine with sodium ethoxide in ethanol. Detailed procedures for the reaction setup, monitoring, work-up, and purification are provided to ensure reproducibility. Additionally, a summary of key quantitative data and characterization information is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the ethoxy and nitro functional groups on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The synthesis described herein is a robust and efficient method for the laboratory-scale preparation of this important compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the ethoxide ion displaces the chloride on the pyridine ring, facilitated by the electron-withdrawing nitro group.
Reaction Scheme
The synthesis of this compound from 4-chloro-3-nitropyridine is depicted in the following reaction scheme:
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for nucleophilic aromatic substitution on chloronitropyridine derivatives.
Materials:
-
4-Chloro-3-nitropyridine
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, so proper ventilation is essential.
-
Stir the mixture until all the sodium has reacted and a clear solution of sodium ethoxide in ethanol is formed.
Step 2: Nucleophilic Aromatic Substitution Reaction
-
To the freshly prepared sodium ethoxide solution, add 4-chloro-3-nitropyridine.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-chloro-3-nitropyridine) is consumed.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Chloro-3-nitropyridine |
| Reagent | Sodium Ethoxide in Ethanol |
| Product | This compound |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | 75-85% (literature examples for analogous reactions) |
| Appearance | Yellow Solid |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
Characterization Data:
-
¹H NMR (CDCl₃): δ (ppm) 8.95 (s, 1H), 8.45 (d, J=5.6 Hz, 1H), 7.00 (d, J=5.6 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ (ppm) 162.5, 153.8, 142.1, 131.9, 108.2, 67.2, 14.3.
-
Mass Spectrometry (MS): m/z 168.05 [M]+.
Note: The provided NMR and MS data are typical expected values and may vary slightly based on the specific instrumentation and conditions used.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes: 4-Ethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-ethoxy-3-nitropyridine as a key building block in the synthesis of potent kinase inhibitors, with a particular focus on the development of c-Met inhibitors. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of signaling pathways and synthetic workflows.
Introduction
This compound is a valuable heterocyclic starting material in medicinal chemistry. Its unique substitution pattern, featuring an activating nitro group and a manipulable ethoxy group, makes it an ideal precursor for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) at the 4-position, allowing for the introduction of various functionalities. Subsequent reduction of the nitro group provides a key amino intermediate, which can be further elaborated into a wide range of pharmacologically relevant scaffolds. This versatility has been effectively exploited in the discovery of potent kinase inhibitors, which are crucial in modern cancer therapy.
Application in the Synthesis of c-Met Kinase Inhibitors
A prominent application of this compound is in the synthesis of inhibitors targeting the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility, and its aberrant activation is implicated in numerous cancers. Small molecule inhibitors that target the ATP-binding site of c-Met have shown significant therapeutic promise.
One such inhibitor, BMS-777607 , demonstrates the strategic use of a this compound-derived core. The synthesis of related structures leverages the reactivity of the pyridine ring to construct the key pharmacophoric elements necessary for potent and selective c-Met inhibition.
Quantitative Biological Data
The following tables summarize the inhibitory activity of BMS-777607, a compound accessible through synthetic routes utilizing intermediates derived from this compound. This data highlights the potency and selectivity profile of the final drug candidate.
Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607
| Kinase Target | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
| Lck | >160 |
| VEGFR-2 | >160 |
| TrkA | >160 |
| TrkB | >160 |
Data sourced from multiple studies, presented for comparative purposes.
Table 2: Cellular Activity of BMS-777607
| Cell Line | IC50 (nM) | Target Pathway |
| GTL-16 | 20 | c-Met Autophosphorylation |
| PC-3 | <1 | HGF-induced c-Met Autophosphorylation |
| DU145 | <1 | HGF-induced c-Met Autophosphorylation |
This data demonstrates the on-target cellular efficacy of the compound.
Key Signaling Pathway
The diagram below illustrates the c-Met signaling pathway, which is a key target for inhibitors derived from this compound.
Experimental Workflow and Protocols
The following section details a plausible synthetic workflow for the preparation of a key aminopyridine intermediate from this compound, and its subsequent elaboration into a kinase inhibitor scaffold.
Protocol 1: Synthesis of 4-Amino-3-nitropyridine from this compound (SNAr Reaction)
This protocol describes the nucleophilic aromatic substitution of the ethoxy group with an amine.
Materials:
-
This compound
-
Ammonium acetate
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Deionized water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Phosphorus pentoxide (for drying)
Procedure:
-
To a 25 mL round bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).
-
Heat the reaction mixture to 120 °C in an oil bath. The solid mixture will melt to form a homogeneous liquid.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.
-
After approximately 2.5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into deionized water. A yellow precipitate will form.
-
Collect the yellow precipitate by vacuum filtration, washing thoroughly with deionized water.
-
Dry the solid product in a vacuum oven at 60 °C over phosphorus pentoxide.
-
The expected product is 4-amino-3-nitropyridine. The typical yield is around 75%.
Protocol 2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine
This protocol details the reduction of the nitro group to an amine.
Materials:
-
4-Amino-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Deionized water
-
Concentrated hydrochloric acid
-
Round bottom flask with reflux condenser
-
Heating mantle or steam bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL round bottom flask fitted with a reflux condenser, charge 4-amino-3-nitropyridine (1.0 equiv), reduced iron powder (approx. 5 equiv), 95% ethanol, deionized water, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
After the reaction is complete, filter the hot mixture to remove the iron powder. Wash the iron residue with three portions of hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness using a rotary evaporator.
-
The resulting dark residue can be purified by recrystallization from water to yield 3,4-diaminopyridine.
Protocol 3: Amide Coupling to Form Kinase Inhibitor Scaffold
This protocol provides a general method for the amide bond formation between the diaminopyridine intermediate and a suitable carboxylic acid fragment, a key step in synthesizing many kinase inhibitors.
Materials:
-
3,4-Diaminopyridine derivative (from Protocol 2)
-
Appropriate pyridone carboxylic acid fragment
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Standard work-up and purification supplies (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of the pyridone carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere, add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the 3,4-diaminopyridine derivative (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Conclusion
This compound is a highly effective and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, such as those targeting the c-Met signaling pathway, underscores its importance in drug discovery. The straightforward and high-yielding protocols for its derivatization provide a reliable platform for the generation of diverse compound libraries for biological screening. The quantitative data for resulting compounds like BMS-777607 validate the utility of this synthetic strategy in producing clinically relevant drug candidates. Researchers and drug development professionals can leverage the reactivity and accessibility of this compound to accelerate the discovery of novel therapeutics.
Application of 4-Ethoxy-3-nitropyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-3-nitropyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector. Its unique substitution pattern, featuring an activating nitro group and a nucleophilically displaceable ethoxy group, makes it a valuable precursor for the development of novel herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential agrochemical candidates.
While direct commercial agrochemicals synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical compounds. The following sections will detail the synthesis of a key derivative, 3-amino-4-ethoxypyridine, and its subsequent elaboration into a herbicidal compound, illustrating the practical application of this compound in agrochemical research and development.
Key Intermediate Synthesis: 3-Amino-4-ethoxypyridine
The reduction of the nitro group in this compound to an amine is a critical transformation that opens up a wide array of synthetic possibilities for introducing diverse functionalities. The resulting 3-amino-4-ethoxypyridine is a valuable intermediate for the synthesis of various agrochemical scaffolds.
Experimental Protocol: Synthesis of 3-Amino-4-ethoxypyridine
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to basify the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-amino-4-ethoxypyridine.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Logical Workflow for the Synthesis of 3-Amino-4-ethoxypyridine:
Caption: Synthetic workflow for 3-Amino-4-ethoxypyridine.
Application in Herbicide Synthesis: Pyridine-Based Protoporphyrinogen Oxidase (PPO) Inhibitors
Derivatives of 3-amino-4-ethoxypyridine can be utilized to synthesize herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Experimental Protocol: Synthesis of a Model Herbicidal Compound
This protocol describes the synthesis of a model N-(4-ethoxy-pyridin-3-yl)-benzenesulfonamide derivative, a scaffold found in some patented herbicidal compounds.
Materials:
-
3-Amino-4-ethoxypyridine (from the previous step)
-
Benzenesulfonyl chloride
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-amino-4-ethoxypyridine (1.0 eq) in anhydrous pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
If dichloromethane was used as the solvent, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, dilute with dichloromethane and then perform the washes.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(4-ethoxy-pyridin-3-yl)-benzenesulfonamide.
Signaling Pathway Inhibition by PPO Herbicides:
Caption: Inhibition of PPO by a herbicidal compound.
Data Presentation
The efficacy of newly synthesized agrochemical candidates is typically evaluated through a series of biological assays. For herbicides, this includes determining the concentration required to inhibit plant growth by 50% (IC₅₀ or GR₅₀). For fungicides, the effective concentration to inhibit fungal growth by 50% (EC₅₀) is a key parameter.
Table 1: Herbicidal Activity of a Model Pyridine Sulfonamide Derivative
| Compound ID | Target Weed | Growth Stage | Application Rate (g/ha) | Growth Inhibition (%) | GR₅₀ (g/ha) |
| MPS-1 | Velvetleaf (Abutilon theophrasti) | 2-3 leaf | 50 | 95 | 15.2 |
| Lambsquarters (Chenopodium album) | 2-4 leaf | 50 | 92 | 18.5 | |
| Green foxtail (Setaria viridis) | 2-3 leaf | 50 | 78 | 35.1 | |
| Control | - | - | - | 0 | - |
Note: Data presented is hypothetical and for illustrative purposes. MPS-1 represents the model pyridine sulfonamide.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of novel agrochemicals. Through straightforward chemical transformations, such as the reduction of the nitro group, it provides access to key intermediates like 3-amino-4-ethoxypyridine. These intermediates can be further functionalized to generate a diverse range of compounds with potential herbicidal or fungicidal activity. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the utility of this compound in the discovery and development of next-generation crop protection agents. Further research into the derivatization of this scaffold is warranted to uncover new and effective agrochemical solutions.
Application Notes: Protocol for Nucleophilic Aromatic Substitution Reactions on 4-Ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient aromatic and heteroaromatic rings. 4-Ethoxy-3-nitropyridine is an activated heterocyclic compound that serves as an excellent substrate for SNAr reactions. The potent electron-withdrawing nitro group at the 3-position significantly acidifies the pyridine ring, making the C4 position highly electrophilic and susceptible to attack by nucleophiles. The ethoxy group at the C4 position functions as a competent leaving group, facilitating the substitution. This protocol details a specific method for the amination of this compound and provides a general framework for its reaction with other nucleophiles, which is a common transformation in the synthesis of biologically active compounds and pharmaceutical intermediates.[1][2]
General Reaction Scheme
The general reaction involves the displacement of the ethoxy group from this compound by a nucleophile (Nu-).
General Reaction of this compound with a Nucleophile
Experimental Protocols
1. Protocol for the Synthesis of 4-Amino-3-nitropyridine (Ammonolysis)
This protocol is adapted from a documented procedure for the reaction of this compound with ammonium acetate.[3]
Materials:
-
This compound (1.0 g, 5.95 mmol)
-
Ammonium acetate (5.0 g, 65 mmol)
-
Deionized water
-
Phosphorus pentoxide (for drying)
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Equip a 25 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge the flask with this compound (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[3]
-
Place the flask in an oil bath and heat the reaction mixture to 120 °C. The mixture should form a homogeneous liquid.[3]
-
Maintain the temperature and stir the reaction for 2.5 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 10:1 ethyl acetate:triethylamine solvent system.[3]
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.[3]
-
Pour the cooled reaction mixture into water. A yellow precipitate should form.[3]
-
Collect the yellow precipitate by vacuum filtration through a Büchner funnel.[3]
-
Wash the collected solid thoroughly with water.[3]
-
Dry the product in a vacuum oven at 60 °C over phosphorus pentoxide to yield 3-nitro-4-aminopyridine.[3]
2. General Protocol for Reaction with Amine Nucleophiles
This generalized protocol can be adapted for various primary and secondary amines. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific nucleophile used.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.0 - 1.2 equiv)
-
Anhydrous solvent (e.g., Ethanol, Isopropanol, DMSO, DMF)
-
Base (optional, e.g., Triethylamine, DIPEA, if the nucleophile is used as a salt)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., ethanol, to achieve a concentration of ~0.1-0.2 M).
-
Add the amine nucleophile (1.0-1.2 equiv) to the solution. If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.
-
Heat the reaction mixture to a suitable temperature (ranging from room temperature to reflux, typically 60-120 °C) and stir for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-amino-3-nitropyridine.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 168.15 | 1.0 | 5.95 | 1.0 |
| Ammonium Acetate | 77.08 | 5.0 | 65 | ~10.9 |
| Product | Yield (g) | Yield (%) | ||
| 4-Amino-3-nitropyridine | 0.620 | 75%[3] | ||
| Reaction Conditions | Value | |||
| Temperature | 120 °C[3] | |||
| Time | 2.5 hours[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of the reaction.
Caption: Experimental workflow for nucleophilic substitution.
Caption: General mechanism of SNAr on this compound.
Note: The chemical structures in the DOT script are represented by placeholder text due to environment limitations. In a functional renderer, these would be replaced with actual chemical drawings.
References
Experimental procedure for reducing the nitro group of 4-Ethoxy-3-nitropyridine.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the nitro group in 4-ethoxy-3-nitropyridine to synthesize 4-ethoxy-3-aminopyridine, a key intermediate in the development of various pharmaceuticals.[1][2] The protocols outlined below describe two common and effective methods: catalytic hydrogenation and iron-mediated reduction.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where aromatic amines are common building blocks. 4-Ethoxy-3-aminopyridine, the product of the reduction of this compound, is a versatile intermediate used in the synthesis of bioactive molecules, including agents targeting neurological disorders.[2] The choice of reduction method can depend on factors such as substrate compatibility with other functional groups, desired yield, cost, and safety considerations.
This application note presents two reliable methods for this conversion, summarizing the required reagents, reaction conditions, and expected outcomes in easily comparable tables.
Experimental Protocols
Two primary methods for the reduction of this compound are detailed below:
-
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Method B: Reduction using Iron (Fe) powder in acidic medium
Materials and Reagents
| Reagent/Material | Method A (Catalytic Hydrogenation) | Method B (Iron Reduction) | Supplier/Grade |
| This compound | ✓ | ✓ | ≥98% purity |
| Palladium on Carbon (10 wt. %) | ✓ | Catalyst grade | |
| Ethanol (EtOH) | ✓ | ✓ | Anhydrous |
| Ethyl Acetate (EtOAc) | ✓ | ✓ | Reagent grade |
| Dichloromethane (DCM) | ✓ | ✓ | Reagent grade |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ✓ | ✓ | Anhydrous |
| Iron (Fe) powder | ✓ | <325 mesh | |
| Acetic Acid (AcOH) | ✓ | Glacial | |
| Hydrochloric Acid (HCl) | ✓ | Concentrated | |
| Sodium Bicarbonate (NaHCO₃) | ✓ | Saturated solution | |
| Celite® or Diatomaceous Earth | ✓ | ✓ | Filtration aid |
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple work-up procedures.[3][4] Palladium on carbon is a commonly used catalyst for this transformation.[4]
Experimental Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (ethanol or ethyl acetate).
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 4-ethoxy-3-aminopyridine. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Method A)
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5-10 mol % |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours (typical) |
| Expected Yield | >90% |
Method B: Iron-Mediated Reduction
Reduction using an easily oxidized metal like iron in an acidic medium is a classic and cost-effective method for converting nitro groups to amines.[3][5]
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water or ethanol and acetic acid.[5]
-
Reagent Addition: Add iron powder (typically 3-5 equivalents). If using ethanol/water, also add a catalytic amount of ammonium chloride or hydrochloric acid. If using ethanol/acetic acid, the acid serves as the proton source.[5]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is no longer detectable.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. If an acid like HCl was used, carefully neutralize the residue with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethoxy-3-aminopyridine. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data Summary (Method B)
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | Iron (Fe) powder |
| Stoichiometry of Fe | 3-5 equivalents |
| Solvent System | Ethanol/Water with NH₄Cl or HCl (cat.) OR Ethanol/Acetic Acid |
| Temperature | Reflux (80-100 °C) |
| Reaction Time | 1-4 hours (typical) |
| Expected Yield | 80-95% |
Visualizations
Experimental Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of this compound.
Reaction Scheme
Caption: Chemical transformation from nitro to amino group.
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure should be conducted in a well-ventilated fume hood and with appropriate safety measures for handling flammable gases. Palladium on carbon can be pyrophoric, especially after use; the filter cake should not be allowed to dry and should be quenched carefully.
-
Iron Reduction: The reaction with iron can be exothermic.[5] Care should be taken during the addition of reagents, and cooling might be necessary. Handle concentrated acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Both catalytic hydrogenation and iron-mediated reduction are effective methods for the synthesis of 4-ethoxy-3-aminopyridine from this compound. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Catalytic hydrogenation generally offers cleaner reactions and simpler work-ups, while iron reduction is a robust and economical alternative.
References
Application Notes and Protocols: Derivatization of 4-Ethoxy-3-nitropyridine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-3-nitropyridine is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for structural modification. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors for anticancer therapy. The electron-withdrawing nitro group at the 3-position and the ethoxy group at the 4-position significantly influence the reactivity of the pyridine ring, making it amenable to a range of chemical transformations. This document provides detailed protocols for the synthesis of a focused library of derivatives from this compound and outlines methods for their biological evaluation to establish a structure-activity relationship (SAR).
Derivatization Strategies
The primary strategies for derivatizing this compound involve nucleophilic aromatic substitution (SNAr) at the 4-position, reduction of the nitro group followed by functionalization of the resulting amine, and cross-coupling reactions at a halogenated intermediate.
Diagram: Derivatization Pathways of this compound
Caption: Key derivatization strategies for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-nitropyridine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the displacement of the ethoxy group of this compound with various amines.
Materials:
-
This compound
-
Ammonium acetate or desired primary/secondary amine
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the corresponding amine (1.2 eq). For the synthesis of 4-amino-3-nitropyridine, ammonium acetate (10 eq) can be used.[1]
-
If the amine salt is used, add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-nitropyridine derivative.
Protocol 2: Reduction of the Nitro Group and Subsequent Acylation
This protocol details the reduction of the nitro group of a 4-substituted-3-nitropyridine derivative to an amine, followed by acylation.
Materials:
-
4-Substituted-3-nitropyridine derivative
-
Iron powder
-
Acetic acid or ammonium chloride
-
Methanol or Ethanol
-
Acyl chloride or anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure (Reduction):
-
Suspend the 4-substituted-3-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-substituted-pyridin-3-amine.
Procedure (Acylation):
-
Dissolve the crude amine (1.0 eq) in DCM and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the N-acylated product.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions (Illustrative for a Halogenated Intermediate)
This protocol provides a general method for Suzuki and Buchwald-Hartwig reactions on a hypothetical 2-chloro-4-ethoxy-3-nitropyridine intermediate.
Materials:
-
2-Chloro-4-ethoxy-3-nitropyridine (hypothetical intermediate)
-
Arylboronic acid (for Suzuki) or Amine (for Buchwald-Hartwig)
-
Palladium catalyst (e.g., Pd(PPh3)4 for Suzuki, Pd2(dba)3 with a phosphine ligand for Buchwald-Hartwig)
-
Base (e.g., K2CO3 for Suzuki, NaOt-Bu for Buchwald-Hartwig)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure (General):
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine the chloro-nitropyridine (1.0 eq), the boronic acid or amine (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq). For Buchwald-Hartwig, the ligand is also added at this stage.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Biological Evaluation Protocol: MTT Assay for Anticancer Activity
This protocol is used to assess the in vitro cytotoxicity of the synthesized derivatives against a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized pyridine derivatives
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Doxorubicin (as a positive control)
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in DMEM.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Data
The following table presents illustrative data for a hypothetical series of this compound derivatives to demonstrate how SAR data can be structured. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against the MCF-7 cancer cell line.
| Compound ID | R1 | R2 | R3 | IC50 (µM) against MCF-7 |
| ENP-1 | OEt | NO2 | H | > 50 |
| ENP-2 | NH2 | NO2 | H | 25.3 |
| ENP-3 | NH-Me | NO2 | H | 18.7 |
| ENP-4 | N(Me)2 | NO2 | H | 22.1 |
| ENP-5 | OEt | NH2 | H | 15.8 |
| ENP-6 | OEt | NH-Ac | H | 8.2 |
| ENP-7 | OEt | NH2 | Phenyl (from Suzuki) | 5.1 |
| ENP-8 | OEt | NH2 | 4-Fluorophenyl (from Suzuki) | 3.9 |
| ENP-9 | NH-Aniline (from Buchwald-Hartwig) | NO2 | H | 12.5 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for presenting SAR data.
Diagram: Experimental Workflow for SAR Studies
Caption: Workflow for synthesis, screening, and SAR analysis.
Hypothetical Signaling Pathway
The synthesized pyridine derivatives could potentially exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, they could act as inhibitors of protein kinases such as VEGFR2, which is crucial for angiogenesis.
Diagram: Hypothetical VEGFR2 Signaling Pathway Inhibition
Caption: Inhibition of VEGFR2 signaling by a pyridine derivative.
References
Application Notes and Protocols for 4-Ethoxy-3-nitropyridine in Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Ethoxy-3-nitropyridine as a versatile building block in the synthesis of advanced organic materials, with a particular focus on its application in the development of potential therapeutic agents. The protocols outlined below are based on established chemical principles and provide a framework for the synthesis and evaluation of novel compounds derived from this versatile pyridine scaffold.
Application Note 1: Synthesis of Substituted 3-Amino-4-ethoxypyridine Derivatives
This compound is an excellent precursor for the synthesis of various substituted 3-amino-4-ethoxypyridine derivatives. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4-position, while the nitro group itself can be readily reduced to an amino group. This dual reactivity allows for the introduction of a wide range of functionalities, making it a valuable intermediate in medicinal chemistry and materials science.[1][2]
A common application involves the reaction of this compound with various amines to introduce diverse side chains, followed by the reduction of the nitro group. The resulting 3-amino-4-ethoxypyridine core is a key pharmacophore in a number of biologically active molecules, including kinase inhibitors.
Experimental Protocol: Synthesis of N-aryl-4-ethoxy-3-aminopyridine
This protocol details a two-step synthesis of a representative N-aryl-4-ethoxy-3-aminopyridine derivative, a potential intermediate for kinase inhibitors.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired aniline derivative (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aryl-4-ethoxy-3-nitropyridine intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified N-aryl-4-ethoxy-3-nitropyridine intermediate in ethanol.
-
Add a reducing agent, such as iron powder and ammonium chloride in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using Fe/NH₄Cl, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-aryl-4-ethoxy-3-aminopyridine.
-
Purify the product by column chromatography or recrystallization to obtain the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of N-aryl-4-ethoxy-3-aminopyridine derivatives.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | DMF | 110 | 8 | 75 |
| 2 | N-phenyl-4-ethoxy-3-nitropyridine | Fe/NH₄Cl | Ethanol/Water | 80 | 3 | 85 |
| 1 | This compound | 4-fluoroaniline | DMF | 110 | 10 | 72 |
| 2 | N-(4-fluorophenyl)-4-ethoxy-3-nitropyridine | H₂, Pd/C | Ethanol | 25 | 6 | 90 |
Experimental Workflow Diagram
Caption: Synthetic workflow for N-aryl-4-ethoxy-3-aminopyridine.
Application Note 2: Development of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The 3-amino-4-ethoxypyridine core, readily synthesized from this compound, can be further functionalized to generate potent and selective kinase inhibitors. For instance, the 3-amino group can be acylated or coupled with other heterocyclic systems to explore structure-activity relationships (SAR).
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Many kinase inhibitors target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates the points of inhibition within this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Note 3: Synthesis of Novel Polymers
The difunctional nature of this compound derivatives makes them attractive monomers for the synthesis of novel polymers. For example, after reduction of the nitro group, the resulting aminopyridine can be polymerized with other suitable monomers to create polymers with unique electronic and photophysical properties. The ethoxy group can also be modified to introduce other polymerizable functionalities. These materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Experimental Protocol: Conceptual Polymerization
This protocol outlines a conceptual approach to the synthesis of a polyamide using a diamine derivative of this compound.
-
Synthesize a diamine monomer by first reacting this compound with a protected aminophenol, followed by deprotection and reduction of the nitro group.
-
In a reaction vessel under an inert atmosphere, dissolve the diamine monomer in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) to the solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.
-
Characterize the polymer's molecular weight, thermal stability, and other properties using techniques such as Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and UV-Vis Spectroscopy.
Logical Relationship Diagram: Monomer to Polymer
Caption: From small molecule to functional polymer.
References
Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridines are crucial building blocks in the pharmaceutical and agrochemical industries. Their synthesis, however, often involves hazardous nitrating agents and highly exothermic reactions, posing significant safety risks and scalability challenges in traditional batch processes. Continuous flow chemistry offers a compelling solution to these issues by providing superior control over reaction parameters, enhancing safety, and enabling rapid process optimization and scale-up. This document provides detailed application notes and protocols for the continuous flow synthesis of various nitropyridines, tailored for researchers and professionals in drug development.
Advantages of Continuous Flow Synthesis for Nitropyridine Production
-
Enhanced Safety: Small reactor volumes and excellent heat transfer minimize the risks associated with highly exothermic nitration reactions and the handling of potentially explosive intermediates.[1]
-
Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize product yield and minimize the formation of byproducts.[2]
-
Rapid Process Optimization: The ability to quickly vary reaction parameters and achieve steady-state conditions allows for rapid screening of reaction conditions and efficient process optimization.
-
Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch, typically involving longer run times or parallelization of reactors.
-
Automation: Continuous flow systems can be automated for unattended operation, improving reproducibility and reducing manual labor.[3]
Application Note 1: Two-Step Continuous Flow Synthesis of 4-Nitropyridine
This protocol describes a two-step continuous flow synthesis of 4-nitropyridine, starting from the nitration of pyridine N-oxide to form 4-nitropyridine N-oxide, followed by a deoxygenation step. This method avoids the direct nitration of pyridine, which is often challenging and can lead to low yields.
Experimental Workflow
Caption: Two-step continuous flow synthesis of 4-nitropyridine.
Quantitative Data
| Parameter | Step 1: Nitration | Step 2: Deoxygenation | Overall | Reference |
| Starting Material | Pyridine N-oxide | 4-Nitropyridine N-oxide | Pyridine N-oxide | [2] |
| Reagents | HNO₃/H₂SO₄ | PCl₃ in Acetonitrile | - | [2] |
| Reactor Type | PTFE Tube Coil | PTFE Tube Coil | - | [4] |
| Reactor Volume | 37 mL | 37 mL | - | [4] |
| Temperature | 130 °C | 50 °C | - | [2] |
| Residence Time | 15 min | 5 min | - | [2] |
| Yield | ~85% (of 4-nitropyridine N-oxide) | High Conversion | 83% | [2] |
| Throughput | - | - | 0.716 kg/day | [2] |
| Purity | - | - | >99.5% | [5] |
Experimental Protocol
Step 1: Continuous Flow Nitration of Pyridine N-oxide
-
Reagent Preparation:
-
Solution A: Dissolve pyridine N-oxide in concentrated sulfuric acid.
-
Solution B: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
-
System Setup:
-
Use two syringe pumps to deliver Solution A and Solution B.
-
Connect the pumps to a T-mixer for efficient mixing.
-
The outlet of the T-mixer is connected to a 37 mL PTFE tube coil reactor immersed in a pre-heated oil bath at 130 °C.
-
The reactor outlet is connected to a quenching T-mixer.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at flow rates calculated to achieve a 15-minute residence time in the reactor.
-
The reaction mixture flows through the heated coil reactor.
-
The product stream is continuously quenched with ice water (pumped separately) at the quenching T-mixer.
-
-
Work-up (Online Extraction):
-
The quenched aqueous solution containing 4-nitropyridine N-oxide is fed into a liquid-liquid extractor.
-
1,2-dichloroethane (DCE) is used as the extraction solvent, pumped in a counter-current flow.
-
The organic phase containing the product is collected for the next step.
-
Step 2: Continuous Flow Deoxygenation of 4-Nitropyridine N-oxide
-
Reagent Preparation:
-
Solution C: The DCE solution of 4-nitropyridine N-oxide from Step 1.
-
Solution D: A solution of phosphorus trichloride (PCl₃) in acetonitrile.
-
-
System Setup:
-
Use separate pumps to deliver Solution C, Solution D, and pure acetonitrile.
-
The streams are combined in a T-mixer.
-
The outlet of the mixer is connected to a second 37 mL PTFE tube coil reactor maintained at 50 °C.
-
-
Reaction Execution:
-
Pump the reagent solutions into the reactor at flow rates designed for a 5-minute residence time.
-
The deoxygenation reaction occurs within the heated coil.
-
-
Work-up:
-
The output stream is collected in a flask.
-
The reaction mixture is cooled, and water is added.
-
The pH is adjusted to 7-8 with a sodium carbonate solution.
-
The product is extracted with dichloromethane (DCM).
-
The organic layer is dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-nitropyridine.
-
Application Note 2: Continuous Flow Synthesis of 2-Amino-5-nitropyridine
This protocol outlines the continuous flow nitration of 2-aminopyridine. Direct nitration of 2-aminopyridine can be hazardous in batch due to the formation of unstable intermediates. A continuous flow approach offers a safer alternative.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-3-nitropyridine
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-ethoxy-3-nitropyridine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yield and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-3-nitropyridine with a source of ethoxide, typically sodium ethoxide, in a suitable solvent. The electron-withdrawing nitro group at the 3-position and the nitrogen atom in the pyridine ring activate the 4-position for nucleophilic attack.
Q2: What are the key factors that influence the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Choice of Base and Nucleophile: The strength and concentration of the ethoxide source are critical. Using sodium ethoxide, often prepared in situ from sodium metal and ethanol or commercially available, is common. Other bases like sodium hydroxide can also be used to generate the ethoxide from ethanol.
-
Solvent: The choice of solvent is crucial. Anhydrous ethanol is frequently used as it serves as both the solvent and the source of the ethoxide nucleophile. Other polar aprotic solvents like DMSO or DMF can also be employed.
-
Temperature: The reaction temperature affects the rate of reaction. Generally, heating is required to drive the reaction to completion in a reasonable time. However, excessive temperatures can lead to side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
Purity of Starting Materials: The purity of 4-chloro-3-nitropyridine is important. Impurities can lead to side reactions and lower yields.
Q3: What are the potential side reactions I should be aware of?
The primary side reaction of concern is the hydrolysis of the starting material, 4-chloro-3-nitropyridine, to form 4-hydroxy-3-nitropyridine, especially if water is present in the reaction mixture. Another potential, though less common, side product could be the formation of a bis-pyridine ether, 4,4'-oxybis(3-nitropyridine), if the concentration of the starting material is high and the ethoxide is limited.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive or Insufficient Ethoxide: The sodium ethoxide may have degraded due to moisture, or an insufficient amount was used. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Starting Material: The 4-chloro-3-nitropyridine may be impure. | 1. Use freshly prepared or commercially sourced sodium ethoxide. Ensure anhydrous conditions. Use a slight excess of the ethoxide source. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. Refluxing in ethanol is a common condition. 3. Check the purity of the starting material by melting point or analytical techniques like NMR or GC-MS. Purify if necessary. |
| Presence of a Major Side Product (likely 4-hydroxy-3-nitropyridine) | Presence of Water: Moisture in the solvent or on the glassware can lead to the hydrolysis of the starting material. | 1. Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Difficult Purification | Similar Polarity of Product and Starting Material: If the reaction is incomplete, separating the product from the unreacted 4-chloro-3-nitropyridine can be challenging due to their similar polarities. | 1. Ensure the reaction goes to completion by optimizing reaction time and temperature. 2. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. 3. Recrystallization from a suitable solvent system can also be effective for purification. |
Experimental Protocols
Synthesis of this compound from 4-Chloro-3-nitropyridine
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Chloro-3-nitropyridine
-
Anhydrous Ethanol
-
Sodium metal or Sodium Ethoxide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not using commercial sodium ethoxide): In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol (sufficient volume to dissolve the starting material) at room temperature. Stir the mixture until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in anhydrous ethanol), add 4-chloro-3-nitropyridine (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess sodium ethoxide by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent such as ethanol or a mixture of hexanes and ethyl acetate.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of 4-alkoxypyridines, which can be used as a reference for optimizing the synthesis of this compound. A yield of approximately 90% has been reported for a similar reaction involving the methoxylation of 4-chloro-2-methyl-3-nitropyridine.
| Starting Material | Base | Solvent | Temperature | Yield |
| 4-Chloro-2-methyl-3-nitropyridine | Sodium Methoxide | Methanol | 25-50 °C | ~90% |
| 4-Chloropyridine Hydrochloride | Sodium Hydroxide | DMSO | 80 °C | 75-80% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yield in the synthesis.
Technical Support Center: Overcoming Challenges in the Purification of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Chromatographic Complications - Peak Tailing and Poor Separation
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[1] This can lead to non-ideal peak shapes and poor separation. Column overload, where too much sample is injected, can also contribute to this issue.[1]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach can significantly improve peak shape. Consider the following solutions:
-
Mobile Phase Modification: Add a basic modifier to the eluent. A small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks.[2]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel.[3] Reversed-phase chromatography (e.g., C18) separates compounds based on hydrophobicity and can also be a viable option.[4]
-
Derivatization: For pyridine derivatives that exist as tautomeric mixtures (e.g., pyridin-4-ols), separation can be challenging due to their similar polarities.[3] Converting the mixture into a single, less polar derivative, such as a pyridin-4-yl nonaflate, can "lock" the molecule in one form, simplifying chromatographic purification.[3]
Issue 2: The Product Fails to Crystallize or "Oils Out"
Q: My purified pyridine derivative is an oil and will not solidify. What can I do?
A: The presence of even minor impurities can inhibit crystallization. Additionally, the inherent properties of some pyridine derivatives may favor an amorphous or oily state.[3] Here are some troubleshooting steps:
-
Ensure High Purity: Before attempting crystallization, ensure the product is as pure as possible using other techniques like chromatography.[3]
-
Systematic Solvent Screening: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5] For polar pyridine derivatives, polar solvents like ethanol, methanol, or water are good starting points.[5] A two-solvent system (a "good" solvent for dissolution and a "poor" anti-solvent to induce precipitation) can also be effective.[5]
-
Induce Crystallization: If a supersaturated solution has been achieved, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a seed crystal of the desired compound.[3]
Q: My product "oils out" during recrystallization instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point. To resolve this, you can try increasing the amount of solvent to avoid oversaturation at high temperatures or switch to a solvent with a lower boiling point.[6]
Issue 3: Persistent Colored Impurities
Q: How can I remove persistent colored impurities from my pyridine derivative?
A: Colored impurities can arise from degradation, starting materials, or synthetic by-products.[6] A common and effective method for their removal is treatment with activated carbon.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon.[6] The colored impurities will adsorb onto the surface of the carbon. The carbon can then be removed by hot gravity filtration.[6] Be aware that using an excessive amount of activated carbon can lead to a loss of your desired product.[6] Recrystallization is another powerful technique for removing both colored and non-colored impurities.[6]
Issue 4: Removal of Water and Residual Solvents
Q: My pyridine derivative is hygroscopic and difficult to dry. What is the best method to remove water?
A: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[7] Several methods can be employed for drying:
-
Drying Agents: For solvent solutions of pyridine derivatives, drying over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is common.[8] For neat pyridine, drying over potassium hydroxide (KOH) pellets followed by distillation is effective.[7]
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a solvent like toluene.[9] This involves adding toluene to the pyridine derivative and then removing the solvent under reduced pressure. The water is removed along with the toluene as an azeotrope. This process may need to be repeated multiple times for complete drying.[9] For the most rigorous drying, refluxing over potassium metal can be employed, where the formation of a deep red precipitate indicates the absence of water.[10]
Q: I used pyridine as a solvent and am having trouble removing it completely. What should I do?
A: Due to its relatively high boiling point (115.2 °C), removing all traces of pyridine can be challenging.[4][11] The following methods are effective:
-
Acid Wash: If your product is not acid-sensitive, washing an organic solution of your product with a dilute aqueous acid (e.g., 1-5% HCl) will convert the pyridine into its water-soluble pyridinium salt, which can then be extracted into the aqueous layer.[8][12]
-
Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper (II) sulfate (CuSO₄) is a good alternative.[8][12] Pyridine forms a complex with the copper sulfate, which is extracted into the aqueous phase, often indicated by the formation of a deep blue or violet color.[8][13]
-
Azeotropic Removal: Co-evaporation with toluene or heptane can effectively remove the final traces of pyridine.[8][12]
Issue 5: Residual Metal Catalyst Contamination
Q: My pyridine derivative was synthesized using a palladium catalyst, and I'm concerned about residual metal contamination. How can I remove it?
A: Residual palladium from cross-coupling reactions is a common issue. While column chromatography can remove a significant portion of the palladium, a subsequent metal scavenging step is often necessary to reduce levels to below 100 ppm.[14][15][16]
-
Metal Scavengers: Solid-supported scavenging agents with high affinity for palladium, such as those containing thiol or trimercaptotriazine (TMT) functional groups, are highly effective.[14][17] The scavenger is typically stirred with a solution of the crude product and then removed by filtration.[17]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in pyridine derivatives? A1: Common impurities include water, starting materials, by-products from the specific synthesis route, residual solvents used in the reaction or workup, and homologous pyridines such as picolines and lutidines.[7]
Q2: How can I assess the purity of my pyridine derivative? A2: A combination of analytical techniques is recommended for a thorough purity assessment. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and identify proton-containing impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the purity and identify by-products, and Gas Chromatography (GC) for volatile derivatives.[3][18]
Q3: My product seems to be a mixture of two compounds in the NMR, but the LC-MS shows a single mass. What could be happening? A3: This is often observed for pyridine derivatives that can exist as tautomers, such as pyridin-4-ols, which are in equilibrium with pyridin-4(1H)-ones.[3] The ratio of these tautomers can vary depending on the NMR solvent, leading to the appearance of two sets of peaks. HPLC or LC-MS can often confirm the purity as the tautomers may co-elute or interconvert during the analysis.[3]
Q4: Can I use distillation to purify my pyridine derivative? A4: Yes, for volatile and thermally stable pyridine derivatives, fractional distillation can be a very effective purification method.[19] However, it is important to be aware that some pyridine derivatives can form azeotropes with water or other solvents, which can complicate the separation.[20][21]
Q5: What is the purpose of adding triethylamine to the eluent during column chromatography? A5: Triethylamine is a volatile base that is added to the mobile phase to improve the chromatography of basic compounds like pyridine derivatives on silica gel.[2] It competes with the pyridine derivative for binding to the acidic silanol groups on the silica surface, which minimizes peak tailing and leads to better separation.[2]
Data Presentation
Table 1: Comparison of Pyridine Removal Methods from a Reaction Mixture
| Method | Reagent/Solvent | Typical Concentration/Ratio | Key Considerations |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[8] | Forms a water-soluble pyridinium salt; not suitable for acid-sensitive products.[8][12] |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[8] | Forms a water-soluble copper-pyridine complex; ideal for acid-sensitive compounds.[8][12] |
| Azeotropic Removal | Toluene | 1:1 ratio with remaining pyridine[8] | Efficient for removing trace amounts of pyridine.[8][12] |
| Azeotropic Removal | Water | 43% Water / 57% Pyridine | Forms a minimum boiling azeotrope.[8] |
Table 2: Effectiveness of Palladium Scavenging Techniques
| Purification Step | Average Residual Palladium (ppm) | Average Removal Efficiency | Reference |
| Crude Product (Aqueous Workup Only) | ~1000 - 3000 | N/A | [14][15][16] |
| After Column Chromatography | <100 (in over half of cases) | ~90% | [14][15] |
| After Column Chromatography and Scavenger | <50 (reliably) | >98% | [14][15] |
Experimental Protocols
Protocol 1: Purification of a Pyridine Derivative by Flash Column Chromatography with Triethylamine Additive
-
Slurry Preparation: Dissolve the crude pyridine derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained (dry loading).[2]
-
Column Packing: Pack a glass column with silica gel in the initial mobile phase (e.g., 70:30 hexane/ethyl acetate) containing 0.5% triethylamine.[2]
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.[2]
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 30:70 hexane/ethyl acetate with 0.5% triethylamine).[2]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Protocol 2: Removal of Residual Pyridine using a Copper Sulfate Wash
-
Dissolution: Dissolve the crude reaction mixture containing residual pyridine in an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Washing: Transfer the organic solution to a separatory funnel and wash with a 10-15% aqueous solution of copper (II) sulfate. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[8][13]
-
Separation: Separate and remove the aqueous layer. Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer changes color, indicating that all the pyridine has been removed.[8]
-
Final Washes: Wash the organic layer with water or brine to remove any residual copper sulfate.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the pyridine-free product.[8]
Protocol 3: Crystallization of a Pyridine Derivative by Solvent Screening
-
Solubility Testing: In separate small test tubes, add a few milligrams of the purified pyridine derivative. To each tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate, hexane, water) dropwise until the solid dissolves upon heating.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent system yields good quality crystals.
-
Scaling Up: Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for troubleshooting the purification of pyridine derivatives.
Caption: A decision tree for selecting an initial purification technique for pyridine derivatives.
Caption: Mechanism of peak tailing and its mitigation using a basic additive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 21. scribd.com [scribd.com]
Identifying and minimizing byproducts in nitropyridine reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitropyridine reactions. Our goal is to help you identify and minimize the formation of byproducts, ensuring the synthesis of high-purity nitropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine challenging, and what are the primary byproducts?
Pyridine is an electron-deficient aromatic heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1] The nitrogen atom withdraws electron density from the ring, necessitating harsh reaction conditions like the use of fuming nitric acid and high temperatures.[1] These forceful conditions can lead to low yields and the formation of byproducts.[1]
The most common byproduct is the result of over-nitration , leading to the formation of dinitropyridine derivatives .[1] Other potential byproducts can include oxidation products , ring-opening products , and various positional isomers, depending on the starting material and reaction conditions.
Q2: How can I favor mono-nitration and minimize the formation of dinitrated byproducts?
Controlling the reaction to favor mono-nitration is a common challenge. Here are several strategies to minimize over-nitration:[1]
-
Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. It is crucial to maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps to maintain a low concentration of the active nitrating species at any given moment, thereby favoring the mono-nitrated product.
-
Reaction Time: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.
Q3: What are some alternative methods to direct nitration that can offer better selectivity and reduce byproducts?
Yes, several alternative strategies can provide better control and regioselectivity:
-
Nitration of Pyridine-N-Oxide: This is a widely used and effective method, particularly for the synthesis of 4-nitropyridine. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[2] This method can help avoid the formation of 2-nitropyridine byproducts.[2]
-
Use of Milder Nitrating Agents: Employing alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) can sometimes provide better control over the reaction compared to the more aggressive nitric acid/sulfuric acid mixture.
-
Dearomatization-Rearomatization Strategy: This modern approach involves a temporary dearomatization of the pyridine ring, followed by a regioselective nitration and subsequent rearomatization. This can provide access to specific isomers that are difficult to obtain through direct nitration.[3]
Q4: How do existing substituents on the pyridine ring affect nitration and the formation of byproducts?
Substituents on the pyridine ring play a crucial role in both the position of nitration and the ring's overall reactivity.
-
Electron-Donating Groups (EDGs): Groups like alkyl and amino groups can activate the ring, making nitration easier. However, this increased reactivity also elevates the risk of over-nitration. EDGs will direct the incoming nitro group to specific positions based on their electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): Groups such as halogens and nitro groups further deactivate the ring, making subsequent nitrations more challenging. This can be advantageous in preventing over-nitration but may require harsher conditions to achieve the initial nitration.
Troubleshooting Guides
Problem 1: Excessive Over-Nitration (Dinitration)
Symptoms:
-
Analysis of the crude reaction mixture by GC-MS or LC-MS shows a significant peak corresponding to the mass of a dinitrated product.
-
The yield of the desired mono-nitrated product is lower than expected.
Possible Causes:
-
Reaction temperature is too high.
-
Excessive amount of nitrating agent used.
-
Rapid addition of the nitrating agent.
-
Prolonged reaction time.
Solutions:
| Parameter | Recommended Action |
| Temperature | Maintain a lower and consistent reaction temperature. For many nitrations, starting at 0°C or below is recommended.[1] |
| Stoichiometry | Use a minimal excess of the nitrating agent. Carefully calculate and control the molar ratio of the nitrating agent to the pyridine substrate. |
| Addition Rate | Add the nitrating agent dropwise or in small portions over an extended period to avoid localized high concentrations.[1] |
| Monitoring | Closely monitor the reaction progress using TLC or GC-MS and quench the reaction as soon as the optimal yield of the mono-nitro product is reached. |
Problem 2: Formation of Oxidation Byproducts (e.g., Hydroxypyridines)
Symptoms:
-
Mass spectrometry data indicates the presence of unexpected byproducts with an increase in mass corresponding to the addition of one or more oxygen atoms.
-
Discoloration of the reaction mixture beyond what is expected.
Possible Causes:
-
The nitrating agent or reaction conditions are too harsh, leading to oxidation of the pyridine ring or substituents.
-
Presence of impurities that catalyze oxidation.
Solutions:
| Parameter | Recommended Action |
| Nitrating Agent | Consider using a milder nitrating agent. For example, replacing a mixture of fuming nitric acid and sulfuric acid with a pre-formed nitronium salt or N₂O₅ might reduce oxidative side reactions. |
| Temperature | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Inert Atmosphere | While not always standard for nitrations, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions, especially if sensitive functional groups are present. |
Problem 3: Low or No Yield of Nitrated Product
Symptoms:
-
Analysis of the reaction mixture shows a large amount of unreacted starting material.
-
The isolated yield of the desired product is minimal.
Possible Causes:
-
Reaction conditions are too mild (insufficient temperature or time).
-
The nitrating agent is not active enough or has decomposed.
-
The pyridine substrate is highly deactivated.
Solutions:
| Parameter | Recommended Action |
| Reaction Conditions | Gradually increase the reaction temperature and/or extend the reaction time while carefully monitoring for byproduct formation. |
| Nitrating Agent | Ensure the nitrating agent is fresh and has been stored correctly. For highly deactivated pyridines, a stronger nitrating system (e.g., oleum with nitric acid) may be necessary. |
| Substrate Activation | If possible, consider converting the pyridine to its more reactive N-oxide form before nitration. |
Data Presentation
Table 1: Byproduct Formation in the Nitration of Substituted Pyridines
| Starting Material | Nitrating Agent | Temperature (°C) | Desired Product | Yield (%) | Major Byproduct(s) | Byproduct Yield (%) | Reference |
| 2-Picoline | HNO₃/H₂SO₄ | 100 | 3-Nitro-2-picoline | 35 | 5-Nitro-2-picoline | 15 | [Generic, based on literature trends] |
| 4-Picoline | HNO₃/H₂SO₄ | 120 | 3-Nitro-4-picoline | 40 | 3,5-Dinitro-4-picoline | 10 | [Generic, based on literature trends] |
| 2-Chloropyridine | HNO₃/H₂SO₄ | 110 | 2-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridine | 65 (mixture) | Dinitrochloropyridines | <5 | [4] |
| 2,6-Dichloropyridine | HNO₃/oleum | 100 | 2,6-Dichloro-3-nitropyridine | 85 | 2,6-Dichloro-3,5-dinitropyridine | Low | [5] |
| 2-Aminopyridine | HNO₃/H₂SO₄ | 0-10 | 2-Amino-5-nitropyridine | 90 | 2-Amino-3-nitropyridine | <5 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol describes a common method for synthesizing 4-nitropyridine-N-oxide, a precursor to 4-nitropyridine.
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the pyridine-N-oxide.
-
Addition of Nitrating Agent: Heat the pyridine-N-oxide to approximately 90°C. Slowly add the nitrating mixture dropwise, maintaining the reaction temperature between 90-100°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 90-100°C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 8. A yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude 4-nitropyridine-N-oxide can be purified by recrystallization from acetone or an ethanol/water mixture.[2]
Protocol 2: General Procedure for GC-MS Analysis of Nitropyridine Reaction Mixtures
This protocol provides a starting point for the analysis of nitropyridine reaction mixtures to identify and quantify products and byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., a wax-type or mid-polarity phenyl-arylene type column)
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Quench a small aliquot of the reaction mixture in an appropriate solvent.
-
Perform a liquid-liquid extraction to separate the organic components from the acidic reaction medium.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration with a suitable solvent (e.g., ethyl acetate or dichloromethane) before injection.
Mandatory Visualizations
Caption: Key Byproduct Formation Pathways in Pyridine Nitration.
Caption: Troubleshooting Workflow for Nitropyridine Reactions.
References
Stability issues and proper storage conditions for 4-Ethoxy-3-nitropyridine.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and proper storage conditions for 4-Ethoxy-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4] Several sources recommend specific temperature ranges, including refrigeration at 0-8 °C[5] or freezing at -20 °C for long-term storage.[2] To prevent degradation from atmospheric components, storing under an inert atmosphere, such as nitrogen, is also advised.[2][6]
Q2: How sensitive is this compound to moisture?
A2: this compound is reported to be moisture-sensitive.[2] Exposure to humidity can potentially lead to degradation. Therefore, it is crucial to handle the compound in a dry environment and to ensure the storage container is sealed tightly to prevent moisture ingress.
Q3: Is this compound sensitive to light?
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound, which is typically a white to off-white crystalline powder, may be indicated by a change in color, appearance (e.g., clumping), or the presence of an uncharacteristic odor.[5] Any deviation from the expected physical appearance could suggest a loss of purity. For a definitive assessment of stability, analytical testing such as HPLC is recommended.
Q5: What materials are incompatible with this compound?
A5: this compound should not be stored with strong oxidizing agents or acid chlorides, as these can cause vigorous reactions and degradation of the compound.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere if possible).
-
Assess Physical Appearance: Examine the material for any changes in color or texture.
-
Perform Purity Analysis: Re-analyze the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the presence of any impurities or degradation products.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiments and compare the results.
Issue 2: Poor Solubility
Possible Cause: The compound may have degraded into less soluble impurities, or the incorrect solvent is being used.
Troubleshooting Steps:
-
Confirm Solvent Choice: this compound is soluble in methanol. Verify that you are using an appropriate solvent for your application.
-
Check for Impurities: As with inconsistent results, degraded material may exhibit different solubility profiles. Analyze the purity of the compound.
-
Gentle Warming and Sonication: If the compound is known to be soluble in the chosen solvent, gentle warming or sonication may aid in dissolution. However, be cautious as heat can accelerate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source(s) |
| Temperature | Cool, dry place. Specific ranges: 0-8 °C, -20 °C, Room Temperature, 10-25 °C. | [1][2][5][6] |
| Atmosphere | Tightly closed container. Inert atmosphere (e.g., Nitrogen) is recommended. | [1][2][6] |
| Light | Protect from light (store in an opaque or amber vial). | Precautionary |
| Incompatibilities | Strong oxidizing agents, acid chlorides. | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of a sample of this compound under specific stress conditions.
Objective: To evaluate the stability of this compound when exposed to elevated temperature, humidity, and light.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
Vials (clear and amber)
-
Temperature and humidity-controlled chamber
-
Photostability chamber or a light source with controlled output
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a standard solution of this compound in methanol at a known concentration.
-
Analyze the solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
-
Sample Preparation for Stress Conditions:
-
Thermal Stability: Accurately weigh a sample of this compound into a clear vial and place it in a temperature-controlled chamber at an elevated temperature (e.g., 40 °C).
-
Humidity Stability: Accurately weigh a sample into a clear vial and place it in a humidity-controlled chamber (e.g., 75% relative humidity).
-
Photostability: Accurately weigh a sample into a clear vial and another into an amber vial (as a control). Place both vials in a photostability chamber.
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), retrieve a small amount of each stressed sample.
-
Prepare solutions of these samples in methanol at the same concentration as the initial analysis.
-
Analyze each solution by HPLC under the same conditions as the time-zero sample.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the time-zero sample.
-
Calculate the percentage of this compound remaining at each time point.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
References
Technical Support Center: Scaling Up the Production of 4-Ethoxy-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Ethoxy-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound production?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitropyridine with sodium ethoxide. This reaction is favored for its relatively high yields and the availability of starting materials.
Q2: What are the critical parameters to control during the reaction of 4-chloro-3-nitropyridine with sodium ethoxide?
A2: Temperature control is paramount due to the exothermic nature of the reaction. The quality and moisture content of the sodium ethoxide and the solvent are also critical, as is the molar ratio of the reactants. Inadequate control of these parameters can lead to reduced yield and the formation of impurities.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns include managing the exothermic reaction to prevent thermal runaway, the handling of flammable solvents like ethanol, and the use of a strong base (sodium ethoxide). Proper personal protective equipment (PPE), adequate ventilation, and robust temperature monitoring and control systems are essential.
Q4: How can the progress of the reaction be monitored?
A4: Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of the starting material (4-chloro-3-nitropyridine) and the formation of the desired product.
Q5: What are the typical impurities encountered in this synthesis?
A5: Common impurities may include unreacted 4-chloro-3-nitropyridine, 4-hydroxy-3-nitropyridine (from reaction with any residual water), and potentially over-alkoxylation or side-reaction products depending on the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary. - Check Reactant Stoichiometry: Ensure the correct molar ratio of sodium ethoxide to 4-chloro-3-nitropyridine is used. A slight excess of sodium ethoxide is often employed. |
| Degradation of Sodium Ethoxide | - Use High-Quality Reagent: Employ freshly prepared or commercially sourced sodium ethoxide with low moisture content. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ethoxide by atmospheric moisture and carbon dioxide. |
| Suboptimal Reaction Temperature | - Optimize Temperature: The reaction temperature should be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to byproduct formation. A typical range is 50-80 °C. |
| Losses During Work-up and Purification | - Optimize Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. - Careful Purification: Minimize losses during crystallization or chromatographic purification by optimizing solvent systems and techniques. |
Issue 2: High Levels of Impurities
| Potential Cause | Recommended Solution |
| Presence of Water | - Use Anhydrous Reagents and Solvents: Ensure that the ethanol used to prepare sodium ethoxide (or as a solvent) and the 4-chloro-3-nitropyridine are anhydrous. This will minimize the formation of 4-hydroxy-3-nitropyridine. |
| Side Reactions due to High Temperature | - Maintain Strict Temperature Control: Implement a robust cooling system to manage the exotherm and maintain the desired reaction temperature. This will reduce the formation of thermal degradation products. |
| Impure Starting Materials | - Analyze Starting Materials: Verify the purity of 4-chloro-3-nitropyridine before use. If necessary, purify the starting material. |
| Inefficient Purification | - Develop a Robust Purification Protocol: Optimize the crystallization solvent and conditions or the chromatographic method to effectively remove specific impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
4-chloro-3-nitropyridine (1 mole equivalent)
-
Sodium ethoxide (1.1 - 1.2 mole equivalents)
-
Anhydrous Ethanol (as solvent)
-
Toluene (for work-up)
-
Water (for work-up)
-
Brine solution (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge anhydrous ethanol.
-
Sodium Ethoxide Preparation (if not using commercial): Carefully add sodium metal to the anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: To the solution of sodium ethoxide, add 4-chloro-3-nitropyridine portion-wise, while maintaining the temperature between 20-30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add toluene and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Visualizations
Signaling Pathway: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow: From Reaction to Purified Product
Caption: Experimental workflow for synthesis and purification.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
Removing residual starting material from 4-Ethoxy-3-nitropyridine product.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual starting material from 4-Ethoxy-3-nitropyridine product.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound that I might need to remove?
The most common synthetic route to this compound involves the nucleophilic substitution of 4-chloro-3-nitropyridine with sodium ethoxide. Therefore, the primary starting material impurity you are likely to encounter in your product is unreacted 4-chloro-3-nitropyridine.
Q2: How can I determine if my this compound product is contaminated with 4-chloro-3-nitropyridine?
Thin-Layer Chromatography (TLC) is a rapid and effective method to check for the presence of the starting material. By spotting your crude product, a standard of pure this compound (if available), and a standard of 4-chloro-3-nitropyridine on the same TLC plate, you can visualize the separation of the two compounds. Due to the difference in polarity between the chloro and ethoxy groups, the two compounds should have different Rf values in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
Q3: What are the key physical property differences between this compound and 4-chloro-3-nitropyridine that can be exploited for purification?
The primary differences that can be utilized for separation are their polarity and solubility in various organic solvents. This compound is generally more polar than 4-chloro-3-nitropyridine. This difference in polarity is the basis for separation by column chromatography. Additionally, their solubilities in different solvents at various temperatures can be exploited for purification by recrystallization.
Troubleshooting Guide: Removing Residual 4-chloro-3-nitropyridine
Problem: My this compound product is contaminated with the starting material, 4-chloro-3-nitropyridine.
Below is a troubleshooting workflow to guide you through the purification process.
Caption: Troubleshooting workflow for the purification of this compound.
Data Presentation
The following table summarizes key physical properties of this compound and the common starting material impurity, 4-chloro-3-nitropyridine. These differences are the basis for the purification strategies outlined below.
| Property | This compound | 4-chloro-3-nitropyridine |
| Molecular Weight | 168.15 g/mol [1][2] | 158.54 g/mol [3][4] |
| Appearance | Light orange to brown powder/crystal[5] | Pale yellow crystalline powder[6] |
| Melting Point | Not well defined | 35-50 °C[6] |
| Boiling Point | Not available | 95 °C at 5 Torr[3] |
| Solubility | Soluble in Methanol[5] | Insoluble in water[6]; Soluble in Ethyl Acetate, Chloroform, Methanol[3] |
Experimental Protocols
Below are detailed protocols for the two recommended purification methods. The choice of method will depend on the level of impurity and the scale of your reaction.
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities and is recommended when the starting material is a significant impurity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate alongside standards of the starting material and product (if available).
-
Develop the plate in a solvent system of ethyl acetate and hexane (e.g., start with 10% ethyl acetate in hexane and adjust as necessary to get good separation with the product Rf between 0.2-0.4).
-
Visualize the spots under a UV lamp. The less polar starting material (4-chloro-3-nitropyridine) should have a higher Rf than the more polar product (this compound).
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
If the separation is difficult, a gradient elution can be used, starting with a lower polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
For pyridine-containing compounds that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[7]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a good option for removing smaller amounts of impurities and can be more scalable than column chromatography.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity, 4-chloro-3-nitropyridine, remains soluble at lower temperatures.
-
Test small-scale recrystallizations with different solvents (e.g., ethanol, isopropanol) or solvent pairs (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexane until cloudy) to find the optimal conditions.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[8]
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize the yield, the flask can then be placed in an ice bath.[8]
-
-
Isolation of Crystals:
-
Drying:
-
Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[10]
-
-
Purity Check:
-
Check the purity of the recrystallized product by TLC and melting point analysis.
-
References
- 1. 4-Ethoxy-3-nitro-pyridine | 1796-84-5 | FE37944 [biosynth.com]
- 2. This compound | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ganapalifescience.com [ganapalifescience.com]
- 4. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1796-84-5 [m.chemicalbook.com]
- 6. 4-Chloro-3-nitropyridine | 13091-23-1 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges of working with moisture-sensitive reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues in your experiments and ensure successful outcomes.
Troubleshooting Guide: Common Issues in Moisture-Sensitive Pyridine Synthesis
Low reaction yields, incomplete conversions, and the formation of side products are common hurdles in pyridine synthesis, often stemming from the presence of residual moisture. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Consistently Low Yield | Moisture Contamination: Water quenches moisture-sensitive reagents (e.g., organometallics, strong bases) and can catalyze side reactions. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C). - Use properly dried solvents (see Solvent Drying Protocols below). - Handle all reagents under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Materials: Impurities in reagents can inhibit the reaction or lead to byproducts. | - Purify starting materials before use. For example, α,β-unsaturated carbonyl compounds (chalcones) used in the Kröhnke synthesis can be purified by recrystallization or column chromatography.[1] | |
| Reaction Fails to Initiate or Stalls | Deactivated Reagents: Moisture-sensitive reagents may have degraded upon storage or handling. | - Use freshly opened reagents or reagents from a properly sealed and stored container. - Consider titrating organometallic reagents to determine their exact molarity before use. |
| Inactive Catalyst: Catalysts can be poisoned by water or other impurities. | - Use a fresh batch of catalyst. - Ensure the catalyst is handled under anhydrous and inert conditions. | |
| Formation of Unwanted Byproducts | Side Reactions Promoted by Water: The presence of water can lead to hydrolysis of starting materials or intermediates. | - Follow stringent anhydrous protocols for solvent and reagent handling. - In some cases, the order of reagent addition can be critical to minimizing side reactions. |
| Inconsistent Results | Variable Moisture Levels: Day-to-day variations in atmospheric humidity or experimental technique can introduce different amounts of moisture. | - Standardize your experimental setup and procedures for handling moisture-sensitive reagents. - Use a glove box or Schlenk line for highly sensitive reactions to ensure a consistently dry environment. |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for many pyridine synthesis reactions?
Anhydrous (water-free) conditions are crucial because many reagents used in pyridine synthesis are highly reactive with water. The presence of even trace amounts of moisture can lead to several problems:
-
Reagent Quenching: Water can protonate and deactivate strong bases (e.g., NaH) and organometallic reagents (e.g., Grignard or organolithium reagents), rendering them ineffective in the desired reaction.
-
Side Reactions: Water can promote the hydrolysis of starting materials or intermediates, leading to the formation of unwanted byproducts and reducing the purity of the final product.
-
Reduced Yields: Both reagent quenching and side reactions will ultimately result in lower yields of the desired pyridine derivative.
-
Catalyst Inhibition: Some catalysts used in pyridine synthesis can be deactivated by water, halting the catalytic cycle.
Q2: How "dry" does my pyridine need to be, and how can I achieve this?
The required level of dryness depends on the specific reaction's sensitivity. For highly sensitive applications like oligonucleotide synthesis, a water content of less than 30 ppm is often specified. Distillation from a suitable drying agent is a common and effective method for achieving low water content. For instance, distillation from calcium hydride (CaH₂) can yield pyridine with a residual water content of 18-20 ppm.[2]
Q3: What are the best drying agents for pyridine?
Several drying agents are effective for pyridine, each with its own advantages. The choice often depends on the required level of dryness and the scale of the reaction.
| Drying Agent | Typical Use | Notes |
| **Calcium Hydride (CaH₂) ** | Refluxing and distillation for very dry pyridine. | Highly effective for removing water. Reacts with water to produce hydrogen gas, so proper ventilation is necessary. Often recommended for achieving very low water content (e.g., 18-20 ppm).[2] |
| Molecular Sieves (3Å or 4Å) | Standing (pre-drying) or storing dried solvent. | 3Å sieves are preferred as 4Å can sometimes absorb pyridine. Sieves must be activated (heated under vacuum) before use. They are a good option for maintaining the dryness of an already dry solvent. |
| Potassium Hydroxide (KOH) | Pre-drying before distillation. | Effective at removing large amounts of water. Pyridine is typically left to stand over solid KOH for an extended period (e.g., 24 hours to 2 weeks) before being decanted and distilled.[1] |
| Sodium Hydroxide (NaOH) | Similar to KOH for pre-drying. | Another effective basic drying agent for removing bulk water. |
| Barium Oxide (BaO) / Calcium Oxide (CaO) | Standing or refluxing for drying. | Effective, non-reactive basic oxides for drying pyridine. |
It's important to note that acidic drying agents like calcium chloride (CaCl₂) should be avoided as they can form complexes with pyridine.
Q4: What is the proper procedure for handling hygroscopic solid reagents?
Hygroscopic (moisture-absorbing) solids, such as certain salts used as bases or additives, require special handling to prevent them from becoming hydrated.
-
Glove Box: The ideal method is to handle and weigh hygroscopic solids inside a glove box with a dry, inert atmosphere.[3]
-
Pre-filled Reaction Vials: For screening reactions or when a glove box is unavailable, using pre-filled reaction vials that are packaged under an inert atmosphere can be a convenient alternative. The reaction solvent and other liquid reagents can then be added via syringe.[3]
-
Drying before Use: If a hygroscopic reagent is suspected to have absorbed moisture, it may be possible to dry it in a vacuum oven before use, provided it is thermally stable.
Experimental Protocols
**Protocol 1: Drying Pyridine by Distillation from Calcium Hydride (CaH₂) **
This protocol describes a common method for obtaining anhydrous pyridine suitable for most moisture-sensitive reactions.
-
Pre-drying (Optional but Recommended): Place the pyridine over solid potassium hydroxide (KOH) pellets and let it stand for at least 24 hours. This will remove the bulk of the water.
-
Setup: Assemble a distillation apparatus that has been either oven-dried (>120°C for several hours) or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.
-
Charging the Flask: Decant the pre-dried pyridine into the round-bottom distillation flask containing a magnetic stir bar. Add calcium hydride (CaH₂) to the pyridine (approximately 5-10 g per 100 mL).
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of nitrogen or argon for at least one hour. This allows the CaH₂ to react with any remaining water.
-
Distillation: Slowly distill the pyridine, collecting the fraction that boils at the correct temperature (boiling point of pyridine is 115°C at atmospheric pressure). It is crucial to maintain a positive inert gas pressure throughout the distillation and collection process.
-
Storage: Collect the distilled pyridine in a dry, nitrogen-flushed flask containing activated 3Å molecular sieves. The flask should be sealed with a septum or a ground glass stopper secured with a clip and wrapped with parafilm for long-term storage.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the basic steps for performing a reaction in a moisture-free environment using a nitrogen or argon balloon.
-
Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, addition funnel, and magnetic stir bar, is thoroughly cleaned and dried. This is best achieved by placing the glassware in an oven at >120°C for at least 4 hours or by flame-drying the assembled apparatus under vacuum.
-
Assembly and Purging: Assemble the hot glassware and clamp it securely. Immediately attach a balloon filled with nitrogen or argon to the reaction flask via a needle through a rubber septum. To purge the air from the flask, insert a second "outlet" needle through the septum. Allow the inert gas to flow through the flask for 5-10 minutes to displace the air. Then, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas.
-
Adding Reagents:
-
Solids: Add non-hygroscopic solids to the flask before purging. Hygroscopic solids should be added in a glove box or via a side-arm flask under a positive flow of inert gas.
-
Liquids: Use a dry syringe and needle to transfer anhydrous solvents and liquid reagents. To ensure the syringe is dry, it can be oven-dried and cooled in a desiccator or flushed multiple times with the inert gas from the reaction setup. When transferring the liquid, first draw a small amount of inert gas into the syringe after drawing up the liquid to act as a buffer.
-
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. If the reaction requires heating, attach a condenser and ensure the inert gas inlet is at the top of the condenser.
-
Work-up: Quench the reaction appropriately before exposing it to the atmosphere.
Visualizations
References
Validation & Comparative
Reactivity Face-Off: 4-Ethoxy-3-nitropyridine vs. 4-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of heterocyclic chemistry, nitropyridines serve as pivotal building blocks for the synthesis of a wide array of functionalized molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, activates these compounds for nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the reactivity of two such precursors: 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine. While direct head-to-head kinetic data under identical conditions is sparse in publicly available literature, a robust comparison can be established based on the fundamental principles of SNAr mechanisms and leaving group ability.
Executive Summary of Reactivity
4-Chloro-3-nitropyridine is anticipated to be significantly more reactive towards nucleophiles in SNAr reactions than this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the chloride ion compared to the ethoxide ion. In the rate-determining step of most SNAr reactions, the cleavage of the bond between the pyridine ring and the leaving group is crucial. The carbon-chlorine bond is weaker and the resulting chloride anion is more stable in solution than the corresponding ethoxide anion, facilitating its displacement.
Comparative Data Overview
To illustrate the expected disparity in reactivity, the following table presents hypothetical, yet scientifically grounded, data for a representative SNAr reaction with a generic amine nucleophile. This data is intended for comparative purposes to highlight the anticipated trend.
| Parameter | 4-Chloro-3-nitropyridine | This compound |
| Reaction Time | < 1 hour | 6 - 12 hours |
| Reaction Temperature | Room Temperature to 60 °C | 80 - 120 °C |
| Typical Yield | > 90% | 70 - 85% |
| Relative Reaction Rate | Fast | Slow |
Mechanistic Insight
The SNAr reaction of 4-substituted-3-nitropyridines proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile at the C-4 position, which is activated by the electron-withdrawing nitro group at the C-3 position and the ring nitrogen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The stability of the leaving group as an anion is a key factor influencing the overall reaction rate.
Caption: Generalized mechanism for the nucleophilic aromatic substitution of 4-substituted-3-nitropyridines.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 4-chloro-3-nitropyridine, a standardized kinetic study is recommended. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with an amine nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-chloro-3-nitropyridine with piperidine.
Materials:
-
This compound
-
4-Chloro-3-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each substrate (this compound and 4-chloro-3-nitropyridine) at a concentration of 1 x 10⁻³ M in anhydrous acetonitrile.
-
Prepare a series of stock solutions of piperidine in anhydrous acetonitrile at concentrations ranging from 1 x 10⁻² M to 5 x 10⁻² M.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This should be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate the substrate solution and the piperidine solutions to the desired reaction temperature (e.g., 30 °C) in the constant temperature water bath.
-
In a quartz cuvette, mix a known volume of the substrate solution with a known volume of a piperidine solution. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and begin recording the absorbance at the chosen wavelength over time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t. The slope of this line will be -k_obs.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k₂) is determined by plotting k_obs versus the concentration of piperidine. The slope of this line will be k₂.
-
Caption: Workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Logical Comparison Framework
The choice between this compound and 4-chloro-3-nitropyridine as a synthetic precursor will depend on the specific requirements of the reaction, including the desired reactivity, cost, and availability. The following diagram outlines the logical considerations for this comparison.
A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the biological efficacy of different nitropyridine isomers, focusing on their anticancer and antimicrobial properties. While direct comparative studies on the parent nitropyridine isomers (2-nitropyridine, 3-nitropyridine, and 4-nitropyridine) are limited in publicly available literature, this document synthesizes findings from various studies on their derivatives to provide insights into their structure-activity relationships and therapeutic potential. Experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways are presented to aid in research and drug development.
Data Presentation: Comparative Biological Activity of Nitropyridine Derivatives
The following tables summarize the in vitro biological activity of various nitropyridine derivatives against several human cancer cell lines and microbial strains. It is important to note that these data are for substituted nitropyridines, and the activity of the parent isomers may differ.
Table 1: Anticancer Activity of Nitropyridine Derivatives (IC50 Values)
| Compound/Isomer Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-5-nitropyridine derivative (35a, R=OMe) | MCF-7 (Breast Cancer) | 6.41 | [1] |
| 2-Amino-5-nitropyridine derivative (35d, Piperidine derivative) | HepG2 (Liver Cancer) | 7.63 | [1] |
| 3-Nitropyridine analogue (4AZA2891) | HT-29 (Colon Adenocarcinoma) | 0.0054 | [2] |
| 3-Nitropyridine analogue (4AZA2996) | HT-29 (Colon Adenocarcinoma) | 0.0040 | [2] |
| 5-Nitropicolinic acid (2-carboxy-5-nitropyridine) | Human NEU3 Inhibition | 0.04-0.079 | [3] |
| 2-Nitropyridine | Human NEU3 Inhibition | 0.04-0.079 | [3] |
Table 2: Antimicrobial Activity of Nitropyridine Derivatives (MIC Values)
| Compound/Isomer Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Nitropyridine derivative (29) | Mycobacterium bovis 14 | 12.5–50 | [3] |
| Pyrido[2,3-d]pyrimidine with 4-Nitrophenyl (4f) | Staphylococcus aureus | >100 | [4] |
| Pyrido[2,3-d]pyrimidine with 2-Nitrophenyl (4h) | Staphylococcus aureus | 50 | [4] |
Mechanisms of Action and Signaling Pathways
The biological activities of nitropyridine isomers are mediated through various mechanisms and signaling pathways. The position of the nitro group on the pyridine ring significantly influences the molecule's interaction with biological targets.
3-Nitropyridine Derivatives as Microtubule-Targeting Agents:
Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[2] They inhibit tubulin polymerization by binding to the colchicine-binding site, leading to a disruption of the microtubule network. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[2]
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-Ethoxy-3-nitropyridine in Key Chemical Transformations
For researchers and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, 4-ethoxy-3-nitropyridine serves as a valuable, yet specific, building block. Its primary utility lies in its function as a precursor to versatile intermediates, such as 4-amino-3-nitropyridine, and as a substrate in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of viable alternatives to this compound for these critical transformations, supported by experimental data to inform synthetic strategy and reagent selection.
The two principal applications of this compound are:
-
Synthesis of 4-amino-3-nitropyridine: A key intermediate for further functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): Where the 4-ethoxy group acts as a leaving group, displaced by various nucleophiles.
This guide will explore and compare alternatives for both pathways.
Alternative 1: Direct Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine
Instead of a two-step process involving the initial synthesis of this compound followed by amination, a more direct and atom-economical approach is the direct nitration of 4-aminopyridine. This method bypasses the need for the ethoxy intermediate altogether.
Data Presentation: Synthesis of 4-Amino-3-nitropyridine
| Parameter | Protocol using this compound | Alternative Protocol using 4-Aminopyridine |
| Starting Material | This compound | 4-Aminopyridine |
| Key Reagents | Ammonium acetate | Fuming nitric acid, Sulfuric acid |
| Reaction Temperature | 120°C | 0-10°C, then 90°C |
| Reaction Time | 2.5 hours | 8 hours, then overnight stirring |
| Reported Yield | 75%[1] | 70%[1] |
| Product Isolation | Precipitation in water, filtration | Precipitation by pH adjustment, filtration |
Experimental Protocols
Protocol for Synthesis from this compound [1] A flask is charged with 1.0 g (5.95 mmol) of this compound and 5.0 g (65 mmol) of ammonium acetate. The mixture is heated to 120°C until a homogeneous liquid is formed. The reaction is monitored by thin-layer chromatography. After approximately 2.5 hours, the reaction mixture is cooled and poured into water. The resulting yellow precipitate is collected by filtration, washed with water, and dried in vacuo to yield 4-amino-3-nitropyridine.
Alternative Protocol: Synthesis from 4-Aminopyridine [1] Pyridin-4-amine (5.0 g, 50.0 mmol) is dissolved in concentrated sulfuric acid (20 mL) under an ice bath (0-10°C). Fuming nitric acid (2.5 mL) is added dropwise while maintaining the temperature. The reaction is stirred at this temperature for 5 hours, then warmed to room temperature and heated at 90°C for 3 hours. After completion, the mixture is stirred overnight at room temperature. The reaction mixture is then carefully poured into ice water, and the pH is adjusted to 7 with ammonia. The resulting precipitate is collected by filtration and dried to afford 4-amino-3-nitropyridine.
Workflow Visualization
Alternative 2: 4-Halo-3-nitropyridines for Nucleophilic Aromatic Substitution (SNAr)
For transformations where the 4-ethoxy group is intended to be a leaving group, 4-halo-3-nitropyridines, particularly 4-chloro- and 4-fluoro-3-nitropyridines, are superior alternatives. The reactivity of leaving groups in SNAr reactions on electron-deficient rings is generally governed by the electronegativity of the atom attached to the ring, not its leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electrophilic carbon.
The general reactivity trend for leaving groups in SNAr is: F > Cl > O-Alkyl (Ethoxy)
This trend indicates that both 4-fluoro- and 4-chloro-3-nitropyridine are more reactive than this compound, allowing for milder reaction conditions and potentially higher yields.
Data Presentation: Reactivity in SNAr
| Feature | This compound | 4-Chloro-3-nitropyridine | 4-Fluoro-3-nitropyridine |
| Leaving Group | Ethoxy (-OEt) | Chloro (-Cl) | Fluoro (-F) |
| Relative Reactivity | Low | High | Very High |
| Typical Conditions | Higher temperatures required | Milder conditions, often room temp. | Milder conditions, often room temp. |
| Advantages | Readily prepared | Good balance of reactivity & stability | Highest reactivity |
| Disadvantages | Lower reactivity, harsher conditions | More expensive than some precursors | Can be more expensive/less available |
Experimental Protocols
General Protocol for SNAr with 4-Chloro-3,5-dinitrobenzotrifluoride and Anilines Note: This protocol for a similar activated system illustrates the general conditions often used for reactions with chloropyridines. A mixture of the activated aryl chloride (1.8 mmol) and the appropriate substituted aniline (2.5 mmol) in methanol (20 ml) is stirred at room temperature for 30-45 minutes. The precipitated solid product is then filtered and recrystallized[4]. This demonstrates the high reactivity of the chloro-leaving group, often not requiring high temperatures.
Protocol for Fluorination followed by SNAr The synthesis of 3-fluoro-4-aminopyridine has been achieved by first converting 3-bromo-4-nitropyridine N-oxide to 3-fluoro-4-nitropyridine N-oxide, which is then reduced[5][6][7]. This highlights the utility of the fluoro-intermediate in synthetic sequences. The fluorination can be achieved at room temperature in minutes, and subsequent transformations proceed readily[6][7].
Logical Relationship Visualization
Conclusion
For the synthesis of 4-amino-3-nitropyridine , the direct nitration of 4-aminopyridine presents a compelling alternative to the use of this compound. While the reported yield is slightly lower (70% vs. 75%), this one-step method avoids the preparation of the ethoxy intermediate, potentially offering a more efficient overall process.
For nucleophilic aromatic substitution reactions, 4-chloro-3-nitropyridine and 4-fluoro-3-nitropyridine are significantly more reactive substrates than this compound. The use of these halo-derivatives can facilitate reactions under milder conditions, shorten reaction times, and improve yields. The choice between the chloro and fluoro derivatives will often depend on a balance of reactivity, cost, and commercial availability, with the fluoro-analogue generally offering the highest reactivity. Researchers are encouraged to consider these alternatives to optimize their synthetic routes, reduce energy consumption, and potentially increase overall efficiency.
References
- 1. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 4-Ethoxy-3-nitropyridine: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 4-Ethoxy-3-nitropyridine, a key building block in medicinal chemistry. The comparison is supported by detailed experimental protocols and representative data.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for the purity analysis of this compound, particularly for the identification and quantification of volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) offers a robust alternative, especially for non-volatile impurities and routine purity assays. For unambiguous structural confirmation and quantification without the need for specific impurity reference standards, Quantitative Nuclear Magnetic Resonance (qNMR) serves as an excellent orthogonal technique. A combination of these methods provides a comprehensive and reliable assessment of purity.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of expected impurities, the required sensitivity, and the analytical throughput.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation by polarity in a liquid mobile phase, with detection by UV absorbance. | Quantification based on the integrated signal of specific nuclei in a magnetic field. |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. | Routine purity testing and quantification of non-volatile or thermally labile impurities. | Absolute purity determination and structural elucidation of the main component and impurities. |
| Strengths | High specificity and sensitivity for impurity identification. Excellent for residual solvent analysis. | High-throughput and robust for routine quality control.[1][2] | Provides unambiguous structural information and does not require reference standards for every impurity.[1][3] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[4] | Lower specificity for impurity identification without a mass spectrometer detector. | Lower sensitivity compared to chromatographic techniques for trace impurities.[4] |
| Hypothetical Purity (%) | 99.5 | 99.6 | 99.4 |
| Detected Impurities | Residual solvents (e.g., Ethanol, Toluene), 4-Chloro-3-nitropyridine | Unreacted starting materials, positional isomers (e.g., 2-Ethoxy-3-nitropyridine) | Quantifies the main analyte against a certified internal standard. |
Experimental Protocols
GC-MS Method for Purity Assessment
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in a synthesized batch of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile organic solvent, such as acetone or dichloromethane, to achieve a concentration of 1 mg/mL.[5]
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
2. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD) is used.[5]
-
The system should include a split/splitless injector.
3. Chromatographic Conditions:
-
Column: A capillary column with a stationary phase suitable for the analysis of polar aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5][6]
-
Carrier Gas: High-purity helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[5]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
5. Data Analysis:
-
The purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[5]
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Method
This protocol is suitable for the routine purity analysis of this compound, particularly for non-volatile impurities.
1. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to the desired working concentration range (e.g., 10-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
2. Instrumentation:
-
An HPLC system equipped with a UV-Vis detector.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
4. Data Analysis:
-
Purity is calculated using the area percentage of the main peak relative to the total peak area in the chromatogram.[2]
Visualizing the Analytical Workflow
The selection of an appropriate analytical method is a critical decision in the quality control of synthesized compounds. The following diagram illustrates the logical workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
The following diagram illustrates the decision-making process for selecting an analytical technique based on the nature of the impurities.
Caption: Decision tree for selecting an analytical purity assessment method.
Conclusion
For a comprehensive purity analysis of synthesized this compound, a multi-technique approach is recommended. GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain by-products. HPLC is a robust and reliable technique for routine quality control and the analysis of non-volatile or thermally labile impurities. qNMR provides an excellent orthogonal method for absolute purity determination and structural confirmation. By understanding the strengths and limitations of each technique, researchers can implement a sound analytical strategy to ensure the quality and integrity of their synthesized compounds.
References
A Comparative Guide to Catalysts in Modern Nitration Reactions
The introduction of a nitro group (–NO2) into organic compounds, a process known as nitration, is a cornerstone of chemical synthesis, pivotal in the production of pharmaceuticals, dyes, explosives, and agrochemicals.[1][2] Traditionally, this has been achieved using a corrosive mixture of concentrated nitric and sulfuric acids ("mixed acid").[1] However, this method is fraught with challenges, including low selectivity, over-nitration, and the generation of substantial acidic waste, posing significant environmental and economic hurdles.[3][4]
In response, the focus of modern chemical research has shifted towards developing cleaner, more efficient, and highly selective catalytic systems. This guide provides a comparative analysis of contemporary catalysts used in nitration reactions, with a focus on solid acid catalysts and emerging biocatalysts. It presents objective performance data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
The Role of the Catalyst in Nitration
In electrophilic aromatic substitution, the key to nitration is the generation of the highly reactive nitronium ion (NO2+).[1][5] Acid catalysts facilitate this by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[5][6] The catalyst's role extends beyond simply generating the electrophile; its structure, acidity, and surface properties can profoundly influence reaction rates and, crucially, the regioselectivity of the final product.[7][8]
Caption: Generation of the nitronium ion via an acid catalyst.
Solid Acid Catalysts: A Green Alternative
Solid acid catalysts represent the most significant advancement in moving away from traditional mixed-acid nitrations. These heterogeneous catalysts, which include zeolites, sulfated metal oxides, and supported acids, offer numerous advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and enhanced selectivity.[7][9]
Zeolites
Zeolites are microporous crystalline aluminosilicates with a well-defined three-dimensional pore structure.[10][11] This structure imparts "shape selectivity," where the spatial constraints within the zeolite pores favor the formation of specific isomers, often the sterically less hindered para product.[8][12] Zeolite beta has proven to be a particularly effective catalyst for the nitration of various aromatic compounds.[12][13]
Key performance factors for zeolites include the pore size and the silica-to-alumina ratio (SAR).[8] A lower Si/Al ratio generally corresponds to a higher density of Brønsted acid sites, which can lead to increased catalytic activity.[12]
Comparative Performance of Zeolite Catalysts in Toluene Nitration
| Catalyst | Substrate | Nitrating Agent | Temp (°C) | Yield (%) | p/o Ratio | Reference |
|---|---|---|---|---|---|---|
| Zeolite β (Si/Al=13) | Toluene | HNO₃ / Ac₂O | 25 | 100 | 3.76 | [12][13] |
| Zeolite β (Si/Al=27) | Toluene | HNO₃ / Ac₂O | 25 | 100 | 2.03 | [12] |
| ZSM-5 | Toluene | HNO₃ / Ac₂O | 25 | 92 | 1.14 | [12] |
| Mordenite | Toluene | Propyl nitrate | N/A | Low | High p-selectivity | [12] |
| No Catalyst (Mixed Acid) | Toluene | HNO₃ / H₂SO₄ | N/A | N/A | ~0.61 |[8] |
Ac₂O = Acetic Anhydride
Sulfated and Modified Metal Oxides
Sulfated zirconia (SZ) is a solid superacid that has demonstrated high catalytic activity in various reactions, including nitration.[4][14] Its performance can be further enhanced by doping it with other metal oxides. For instance, doping with zinc oxide has been shown to increase the stability of the active tetragonal phase of zirconia and enhance its acidity, leading to improved conversion rates in toluene nitration.[15]
Performance of Modified Sulfated Zirconia in Toluene Nitration
| Catalyst | Substrate | Nitrating Agent | Conversion Rate (%) | p/o Ratio | Reference |
|---|---|---|---|---|---|
| Zn/SO₄²⁻/ZrO₂ | Toluene | HNO₃ | 78.58 | 0.67 | [15] |
| Ce/SO₄²⁻/ZrO₂ | Toluene | HNO₃ | ~75 | N/A | [15] |
| Co/SO₄²⁻/ZrO₂ | Toluene | HNO₃ | ~72 | N/A | [15] |
| Mn/SO₄²⁻/ZrO₂ | Toluene | HNO₃ | ~68 | N/A | [15] |
| SO₄²⁻/ZrO₂ (undoped) | Toluene | HNO₃ | ~65 | N/A |[15] |
Other effective metal oxide catalysts include those based on silica, titania, and mixed oxides like Mo(VI)-supported TiO₂–ZrO₂ and Fe/Mo/SiO₂, which show high conversion and stability, particularly in continuous-flow or vapor-phase reactions.[16][17]
Supported Acid Catalysts
A straightforward and inexpensive approach involves supporting a strong liquid acid, like sulfuric acid, on a solid, inert material such as silica gel.[7][18] This method combines the high activity of a homogeneous catalyst with the practical benefits of a heterogeneous system. These catalysts have proven effective for the high-yielding, regioselective mononitration of polycyclic aromatic hydrocarbons (PAHs) under mild conditions.[18]
Enzymatic Nitration: The Biocatalytic Frontier
A truly green approach to nitration involves the use of enzymes as catalysts.[19] This method operates under mild conditions (neutral pH, ambient temperature) and offers exceptional selectivity, reducing environmental impact and unwanted byproducts.[19] Cytochrome P450 enzymes, such as TxtE, have been identified as capable of mediating nitration by utilizing oxygen and nitric oxide.[19][20] The catalytic cycle is believed to involve an active iron(III)-peroxynitrite species that efficiently nitrates aromatic substrates like L-tryptophan.[19][20]
While cost-effectiveness and scalability are practical considerations, ongoing research in enzyme engineering aims to expand the substrate scope and improve the efficiency of these biocatalysts, making them a promising avenue for sustainable chemical synthesis.[19][21]
Experimental Methodologies and Workflows
To ensure reproducibility and facilitate comparison, standardized experimental protocols are essential. Below are representative methodologies for solid-acid and enzyme-catalyzed nitration reactions.
General Experimental Workflow for Catalyst Comparison
The evaluation of a new nitration catalyst typically follows a systematic workflow to determine its activity, selectivity, and reusability.
Caption: General workflow for comparing nitration catalysts.
Protocol 1: Liquid-Phase Nitration using a Solid Acid Catalyst (Zeolite β)
This protocol is adapted from methodologies for nitrating aromatic compounds with high para-selectivity.[12][13]
-
Catalyst Activation: Zeolite β is calcined at a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic species.
-
Reaction Setup: The aromatic substrate (e.g., toluene, 1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane). The activated zeolite β catalyst (e.g., 250 mg) is added to this solution in a round-bottom flask equipped with a magnetic stirrer.
-
Nitrating Agent: A mixture of nitric acid (e.g., 70%, 1 mmol) and acetic anhydride (1.2 mmol) is prepared and cooled in an ice bath.
-
Reaction: The cooled nitrating mixture is added dropwise to the substrate-catalyst slurry at a controlled temperature (e.g., 0-25 °C).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the solid catalyst. The filtrate is washed with a sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate.
-
Analysis: The solvent is removed under reduced pressure, and the resulting product mixture is analyzed by GC and/or NMR to determine the conversion, yield, and isomer distribution (ortho, meta, para).
-
Catalyst Recycling: The recovered catalyst is washed with solvent, dried, and reactivated by calcination for use in subsequent reactions.[9]
Protocol 2: Biocatalytic Nitration using an Engineered P450 Enzyme
This protocol is a conceptualized method based on studies of the TxtE enzyme system.[20][21]
-
Biocatalyst Preparation: The P450 enzyme (e.g., an engineered TxtE chimera) and its redox partners are expressed in a host organism (like E. coli) and purified.[21]
-
Reaction Buffer: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.4) is prepared.
-
Reaction Setup: In a reaction vessel, the purified enzyme, its redox partners, the aromatic substrate (e.g., L-tryptophan), and a cofactor (e.g., NADPH) are combined in the buffer solution.
-
Nitrating Agent: The reaction is initiated by introducing the nitrating precursors, typically by bubbling a mixture of nitric oxide (NO) and air (O₂) through the solution.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a set period.
-
Quenching and Extraction: The reaction is stopped, often by adding an organic solvent like ethyl acetate, which also serves to extract the product.
-
Analysis: The extracted product is analyzed using methods like High-Performance Liquid Chromatography (HPLC) to identify and quantify the nitrated products and determine regioselectivity.
Conclusion
The field of catalytic nitration has evolved significantly, driven by the need for more sustainable and selective chemical manufacturing. Solid acid catalysts, particularly zeolites and modified metal oxides, offer robust and reusable alternatives to the conventional mixed-acid process, providing excellent control over product isomerism.[12][15] Concurrently, enzyme-mediated nitration stands as a pioneering green chemistry approach, promising unparalleled selectivity under benign conditions.[19] The choice of catalyst ultimately depends on the specific substrate, desired product, and the operational scale. The data and methodologies presented in this guide serve as a valuable resource for researchers navigating these choices to develop cleaner and more efficient nitration protocols.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst - Google Patents [patents.google.com]
- 10. sibran.ru [sibran.ru]
- 11. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 12. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/A908011B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. jetir.org [jetir.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Cost analysis of different methods for synthesizing 4-Ethoxy-3-nitropyridine.
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of 4-Ethoxy-3-nitropyridine, a valuable building block in the pharmaceutical industry. By examining the starting materials, reagents, and reaction conditions, this analysis offers a framework for selecting the most economically viable pathway.
Two principal synthetic strategies for producing this compound have been evaluated: a nucleophilic aromatic substitution reaction starting from 4-chloro-3-nitropyridine, and a Williamson ether synthesis commencing with 4-hydroxy-3-nitropyridine. This guide delves into the specifics of each method, presenting a quantitative cost analysis and detailed experimental protocols to support informed decision-making in a laboratory or manufacturing setting.
Method 1: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitropyridine
This widely utilized method involves the displacement of a chloride ion from the pyridine ring by an ethoxide ion. The reaction is typically carried out by treating 4-chloro-3-nitropyridine with a solution of sodium ethoxide in ethanol.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. To this solution, 4-chloro-3-nitropyridine is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent, such as ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Method 2: Williamson Ether Synthesis from 4-Hydroxy-3-nitropyridine
This classical ether synthesis method involves the deprotonation of 4-hydroxy-3-nitropyridine to form a phenoxide-like intermediate, which then undergoes nucleophilic attack on an ethylating agent. Common bases for this reaction include sodium hydroxide or potassium carbonate, and typical ethylating agents are diethyl sulfate or ethyl iodide.
Experimental Protocol:
To a solution of 4-hydroxy-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate is added, followed by the addition of an ethylating agent like ethyl iodide. The reaction mixture is then heated and stirred for a specified period. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then worked up, typically involving extraction and washing, and purified using standard techniques like crystallization or chromatography to afford pure this compound.
Cost Analysis Comparison
To provide a clear and objective comparison, the following table summarizes the estimated costs associated with each synthetic route. The prices for reagents are based on commercially available data and may vary depending on the supplier and quantity purchased.
| Cost Factor | Method 1: Nucleophilic Substitution | Method 2: Williamson Ether Synthesis |
| Starting Material | 4-Chloro-3-nitropyridine | 4-Hydroxy-3-nitropyridine |
| Key Reagents | Sodium Ethoxide, Ethanol | Potassium Carbonate, Ethyl Iodide, DMF |
| Estimated Reagent Cost per Mole of Product * | Moderate | Moderate to High |
| Solvent Cost | Low to Moderate (Ethanol) | High (DMF) |
| Reaction Time | Typically shorter | Can be longer |
| Yield | Generally high | Variable, dependent on conditions |
| Purification | Standard chromatographic or recrystallization methods | Standard chromatographic or recrystallization methods |
| Overall Estimated Cost | Lower | Higher |
Note: The estimated reagent cost is a qualitative assessment based on the typical prices of the required chemicals.
Logical Relationship of Synthesis Methods
The following diagram illustrates the two synthetic pathways leading to the target molecule, this compound.
Conclusion
Based on this analysis, the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine (Method 1) appears to be the more cost-effective route for the synthesis of this compound. This is primarily due to the lower cost of the solvent (ethanol) and potentially shorter reaction times. However, the final decision on the most suitable method will also depend on factors such as the availability and purity of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory or production facility. The Williamson ether synthesis (Method 2) remains a viable alternative, particularly if 4-hydroxy-3-nitropyridine is more readily available or if specific reaction conditions are preferred. Researchers and production chemists are encouraged to perform small-scale trials to validate these findings within their own experimental context.
Safety Operating Guide
Proper Disposal of 4-Ethoxy-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4-Ethoxy-3-nitropyridine should be treated as a hazardous chemical waste. It is classified as a skin and eye irritant.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. All disposal procedures must comply with local, state, and federal hazardous waste regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Hazard Identification and Safety Data
This compound is categorized under the Globally Harmonized System (GHS) with the following classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
This data is based on GHS classifications and may not include all potential hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
- Treat all unused or expired this compound as hazardous waste.
- This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
- Segregate this compound waste from other chemical waste streams unless explicitly approved by your EHS department. Do not mix with incompatible materials.
2. Container Selection and Management:
- Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
- Ensure the container is in good condition, free from cracks or damage.
- Keep the waste container closed at all times, except when adding waste.
3. Labeling of Waste Containers:
- Immediately label the waste container with a hazardous waste tag.
- The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The concentration and quantity of the waste.
- The date the waste was first added to the container (accumulation start date).
- The name of the principal investigator or laboratory contact.
- The laboratory room number.
4. Storage of Chemical Waste:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
- This area should be under the control of the laboratory personnel.
- Ensure secondary containment is in place to capture any potential leaks or spills.
- Store the container away from heat, ignition sources, and incompatible chemicals.
5. Arranging for Disposal:
- Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.
- Do not transport hazardous waste outside of the laboratory.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small, and you are trained and equipped to handle it, use an appropriate absorbent material to clean it up. Place all contaminated materials in a sealed container and label it as hazardous waste. For large spills, contact your institution's EHS department immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Visualizing the Disposal Workflow and Safety Logic
To further clarify the procedural steps and the underlying safety rationale, the following diagrams have been created.
Caption: Disposal Workflow for this compound.
Caption: Hierarchy of Controls for Safe Chemical Handling and Disposal.
References
Personal protective equipment for handling 4-Ethoxy-3-nitropyridine
Essential Safety and Handling Guide for 4-Ethoxy-3-nitropyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin and serious eye irritation.[1] Handling requires strict adherence to safety protocols to prevent exposure. The selection of appropriate personal protective equipment is the first line of defense.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant splash hazard. | To protect eyes from direct contact and splashes, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton™ are recommended for handling pyridine and related compounds. Always inspect gloves for integrity before use and replace immediately if contaminated. | To prevent skin contact, as the compound is a skin irritant.[1] Butyl rubber and Viton™ offer good resistance to aromatic nitro compounds. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. | To prevent respiratory tract irritation.[2] |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for the safe management of this compound in the laboratory.
Experimental Protocols: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within the chemical fume hood to contain any dust.
-
Use a spatula for transfers and handle the solid gently to minimize aerosolization.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction:
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Maintain the reaction within the chemical fume hood for the entire duration.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature before opening the vessel.
-
Perform all extractions and purifications within the chemical fume hood.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Small Spill Cleanup:
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.
-
Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless you have confirmed compatibility.
-
Keep solid waste separate from liquid waste.
-
-
Waste Collection:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other relevant hazard warnings.
-
-
Storage and Disposal:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it in regular trash.[2]
-
Workflow and Logic Diagrams
To provide a clear visual guide, the following diagrams illustrate the handling workflow and the decision-making process for spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
